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  • Product: Boc-D-MeTyr(Bzl)-OH
  • CAS: 138774-98-8; 64263-81-6

Core Science & Biosynthesis

Foundational

Boc-D-MeTyr(Bzl)-OH chemical structure and molecular weight

[1][2] Executive Summary Boc-D-MeTyr(Bzl)-OH ( - -t-Butoxycarbonyl- - -methyl- -benzyl-D-tyrosine) is a specialized amino acid building block used in the synthesis of peptidomimetics and degradation-resistant peptide the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Boc-D-MeTyr(Bzl)-OH (


-

-t-Butoxycarbonyl-

-

-methyl-

-benzyl-D-tyrosine) is a specialized amino acid building block used in the synthesis of peptidomimetics and degradation-resistant peptide therapeutics.[1] Its structural complexity—featuring

-methylation, D-stereochemistry, and orthogonal side-chain protection—serves three critical functions in drug design: it disrupts

-sheet aggregation, confers resistance to proteolytic enzymes, and enhances membrane permeability. This guide details its physicochemical properties, synthetic challenges, and validated handling protocols.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound represents a convergence of three distinct modifications to the native tyrosine scaffold. Understanding the connectivity is essential for predicting its behavior during Solid Phase Peptide Synthesis (SPPS).[1][2]

Structural Connectivity

The molecule consists of a D-tyrosine backbone modified at the:

  • Nitrogen Terminus (

    
    -
    
    
    
    ):
    Protected by a tert-butyloxycarbonyl (Boc) group and methylated.[1][2][3] The
    
    
    -methyl group introduces steric bulk, restricting the
    
    
    (phi) and
    
    
    (psi) torsion angles.[1][2]
  • Side Chain (

    
    -4):  The phenolic hydroxyl is protected by a Benzyl (Bzl) ether, which is stable to Trifluoroacetic acid (TFA) but cleaved by Hydrogen Fluoride (HF) or strong acid cocktails.[1][2]
    
  • Stereochemistry: The

    
    -carbon is in the D-configuration, providing the "mirror image" spatial arrangement compared to natural L-amino acids.[1][2]
    
Key Chemical Data
PropertySpecification
Chemical Name

-

-t-Butoxycarbonyl-

-

-methyl-

-benzyl-D-tyrosine
Common Name Boc-D-MeTyr(Bzl)-OH
CAS Number 138774-98-8
Molecular Formula

Molecular Weight 385.45 g/mol
Chirality D-Isomer
Protection

-Terminus: Boc (Acid labile); Side-chain: Bzl (HF labile)
Structural Visualization

The following diagram illustrates the functional connectivity and protection strategy.

ChemicalStructure cluster_backbone Peptide Backbone cluster_protection Protecting Groups C_alpha α-Carbon (D-Config) Carboxyl C-Terminus (COOH) C_alpha->Carboxyl TyrosineRing Phenolic Ring C_alpha->TyrosineRing Nitrogen N-Terminus (Tertiary Amine) Nitrogen->C_alpha Boc Boc Group (Acid Labile) Nitrogen->Boc Protects N Methyl N-Methyl Group (Steric Bulk) Nitrogen->Methyl Modifies N Benzyl Benzyl (Bzl) (HF Labile) TyrosineRing->Benzyl Protects OH

Figure 1: Structural connectivity of Boc-D-MeTyr(Bzl)-OH highlighting orthogonal protection and N-methylation.[1][2][4]

Physicochemical Properties & Stability[1][2][10]

Accurate handling is required to maintain the integrity of the chiral center and the carbamate protection.[1][2]

ParameterValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, and Methanol.[1] Sparingly soluble in water.[1][2]
Melting Point Typically 110–115°C (varies slightly by purity/polymorph)
Purity (HPLC)

required for SPPS to prevent truncation sequences.[1][2]
Storage Conditions Store at

to

(desiccated). Long-term:

.[1][2]
Hygroscopicity Moderate.[1][2] Allow to reach room temperature before opening to prevent condensation.[1][2]

Synthetic Utility & Mechanism[1][2]

The "N-Methyl Effect"

The incorporation of Boc-D-MeTyr(Bzl)-OH is often driven by the need to solve specific pharmacokinetic problems:

  • Conformational Constraint: The

    
    -methyl group eliminates the hydrogen bond donor capability of the amide backbone at that position.[2] This disrupts 
    
    
    
    -helix and
    
    
    -sheet formation, often forcing the peptide into extended or turn conformations.[1][2]
  • Metabolic Stability: The absence of the amide proton and the steric bulk of the methyl group prevent proteolytic enzymes (peptidases) from accessing the peptide bond for cleavage.[1][2]

  • D-Enantiomer Synergy: Combining

    
    -methylation with D-stereochemistry creates a "double-lock" against enzymatic degradation, as most endogenous proteases recognize only L-amino acids.[1][2]
    
Coupling Challenges (Steric Hindrance)

Coupling an


-methylated amino acid (or coupling to one) is significantly more difficult than standard amino acids.[1][2] The methyl group introduces severe steric clash.[1][2]
  • Problem: Standard activation (e.g., DIC/HOBt) is often too slow, leading to racemization or incomplete coupling.[1][2]

  • Solution: Use high-efficiency coupling reagents like HATU or PyAOP with HOAt .[1][2]

Deprotection Mechanism

In Boc chemistry:

  • TFA Cycle: The Boc group is removed by 50% TFA in DCM.[1][2][5][6] The Bzl group on the tyrosine side chain remains intact.[1][2]

  • HF Cleavage: The Bzl group is removed only during the final cleavage from the resin using anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid).[1][2]

SynthesisWorkflow Start Resin-Bound Peptide (Amine Free) Activation Activation: Boc-D-MeTyr(Bzl)-OH + HATU + DIEA (Pre-activation 1-2 min) Start->Activation Coupling Coupling Reaction: Sterically Hindered (Double Coupling Recommended) Activation->Coupling QC Kaiser Test / Chloranil Test (Check for completion) Coupling->QC QC->Coupling Fail (Recouple) Deprotection Boc Removal: 50% TFA in DCM QC->Deprotection Pass NextCycle Next Amino Acid Coupling Deprotection->NextCycle

Figure 2: SPPS workflow for coupling sterically hindered N-methyl amino acids.

Validated Experimental Protocol

Coupling Protocol for N-Methylated Residues

Standard carbodiimide methods are insufficient.[1][2] This protocol uses HATU, which is the gold standard for hindered couplings.[1][2]

Reagents:

  • Boc-D-MeTyr(Bzl)-OH (3.0 equivalents relative to resin loading)[1][2]

  • HATU (2.9 equivalents)[1][2]

  • HOAt (3.0 equivalents) - Optional but recommended for N-Me residues[1][2]

  • DIEA (Diisopropylethylamine) (6.0 equivalents)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DCM for 20 minutes, then wash with DMF (

    
    ).[1][2]
    
  • Pre-Activation: In a dry vial, dissolve Boc-D-MeTyr(Bzl)-OH and HATU in the minimum amount of DMF. Add DIEA. The solution should turn yellow.[1][2] Shake for exactly 1 minute . Do not over-activate, as this can lead to racemization.[1]

  • Coupling: Add the activated solution to the resin.[1][2] Shake/vortex at room temperature for 2 to 4 hours .

    • Note: Standard couplings take 30-60 mins; N-methyl residues require longer.[1][2]

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines, though this is a primary amine coupling to the resin).[1][2] If coupling to an existing N-methyl residue (secondary amine), the Kaiser test will yield a false negative; use Chloranil or p-Nitrophenol.[1][2]

  • Double Coupling: If the test is positive (blue particles), drain and repeat steps 2-3 with fresh reagents.

Quality Control (Analytics)

Upon receipt of the raw material or after synthesis, verify identity:

  • HPLC: Run a gradient of 5% to 95% Acetonitrile in Water (0.1% TFA).[1][2]

    
    -methylated derivatives often elute slightly later than their non-methylated counterparts due to increased hydrophobicity.[1][2]
    
  • Mass Spectrometry (ESI): Expect

    
     peak at 386.5 Da .[1][2]
    
  • NMR: The

    
    -methyl group appears as a singlet around 2.8–3.0 ppm.[1][2] Rotamers may be visible, causing peak broadening or duplication, which is characteristic of 
    
    
    
    -methylated amides/carbamates.[1][2]

References

  • Santa Cruz Biotechnology. Boc-D-MeTyr(Bzl)-OH Product Data. Retrieved from [1][2]

  • PubChem. Boc-N-Me-Tyr-OH (Base structure reference). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Biron, E., et al. (2006).[1][2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextual reference for N-Me coupling difficulty).

  • Chem-Impex International. Boc-N-methyl-O-benzyl-L-tyrosine Data. (L-isomer comparison). Retrieved from

Sources

Exploratory

Strategic Integration of N-Methyl-D-Tyrosine in Peptide Therapeutics

From Conformational Control to Clinical Viability Executive Summary: The "Dual-Lock" Strategy In the landscape of peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: February 2026

From Conformational Control to Clinical Viability

Executive Summary: The "Dual-Lock" Strategy

In the landscape of peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and low membrane permeability. The incorporation of


-methylated D-tyrosine (

-Me-D-Tyr)
represents a high-impact "dual-lock" strategy. By simultaneously inverting the stereocenter (L to D) and alkylating the backbone nitrogen, researchers can achieve two critical objectives:
  • Total Proteolytic Resistance: The D-configuration evades the chiral recognition sites of endogenous proteases, while the

    
    -methyl group sterically blocks the scissile bond.
    
  • Conformational Locking: The modification restricts the Ramachandran space (

    
     angles), often forcing the peptide backbone into specific turn geometries (e.g., 
    
    
    
    -turns) or promoting cis-amide bond formation, which is essential for binding to specific GPCRs and kinase pockets.

This guide details the mechanistic basis, synthetic protocols, and application cases for deploying


-Me-D-Tyr in therapeutic peptide design.

Mechanistic Impact: Why -Me-D-Tyr?

The Steric and Stereochemical Shield

Standard L-tyrosine is a primary target for chymotrypsin-like proteases. Modifying this residue with


-methylation and D-inversion creates a synergistic defense mechanism.
  • Stereochemical Inversion (D-Tyr): Proteases are chiral catalysts evolved to hydrolyze L-peptide bonds. The D-isomer presents the side chain in a spatial orientation that does not fit the enzyme's S1 specificity pocket.

  • Backbone

    
    -Methylation:  The methyl group replaces the amide proton, eliminating a hydrogen bond donor. This prevents the formation of the oxyanion hole required for the transition state of amide hydrolysis. Furthermore, it introduces significant steric bulk (
    
    
    
    -value ~1.7 kcal/mol) that physically blocks protease access.
Conformational Constraint & Permeability

The


-methyl group introduces allylic 1,3-strain, severely restricting the rotation around the N-C

bond (

) and the C

-C(=O) bond (

).
  • Cis/Trans Isomerization: Unlike standard peptide bonds which are predominantly trans (

    
    ), 
    
    
    
    -methylated bonds have a lower energy barrier for isomerization, significantly increasing the population of the cis conformer. This is vital for mimicking bioactive turn structures found in cyclic natural products (e.g., Miuraenamides).
  • Membrane Permeability: By removing the solvent-exposed amide hydrogen,

    
    -Me-D-Tyr reduces the desolvation energy penalty required for the peptide to enter the lipid bilayer, directly enhancing oral bioavailability.
    

Mechanism Native Native Peptide (L-Tyr) Protease Proteolytic Enzyme (e.g., Chymotrypsin) Native->Protease Substrate Recognition Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage Modified Engineered Peptide (N-Me-D-Tyr) StericShield Steric Shielding (N-Me Group) Modified->StericShield Backbone Mod StereoMismatch Stereochemical Mismatch (D-Config) Modified->StereoMismatch Chiral Inversion Conformation Induced Bioactive Turn (Cis-Amide) Modified->Conformation Restricted Rotation StericShield->Protease Blocks Access Stable Metabolically Stable High Bioavailability StericShield->Stable StereoMismatch->Protease Evades Pocket StereoMismatch->Stable

Figure 1: Mechanistic pathways of proteolytic resistance and conformational locking provided by N-Me-D-Tyr.

Synthetic Protocols: Solid-Phase Peptide Synthesis (SPPS)[1][2]

Incorporating


-Me-D-Tyr is challenging due to the steric hindrance of the secondary amine. Standard coupling protocols often fail, leading to deletion sequences.
Reagents and Building Blocks[3]
  • Preferred Building Block: Fmoc-N-Me-D-Tyr(tBu)-OH.[1][2] Commercial availability is good, ensuring high enantiomeric purity (>99%).

  • Coupling Reagents:

    • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

    • Alternative: PyAOP (Phosphonium salt) is excellent for difficult couplings involving

      
      -methyl amines.
      
  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin.

Step 1: Coupling of Fmoc-N-Me-D-Tyr(tBu)-OH (The Easy Step) Since the incoming amino acid is


-methylated but the resin-bound amine is primary, this step usually proceeds well with standard conditions.
  • Dissolve 4.0 eq. Fmoc-N-Me-D-Tyr(tBu)-OH and 3.9 eq. HATU in DMF.

  • Add 8.0 eq. DIPEA.[1]

  • Add to resin and shake for 2 hours (double the standard time).

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Note: Monitor for "diketopiperazine formation" if the

    
    -Me-D-Tyr is the second residue from the C-terminus.
    

Step 3: Coupling to the N-Methyl Terminus (The "Difficult" Step) Coupling the next amino acid onto the secondary amine of the resin-bound


-Me-D-Tyr is the bottleneck.
  • Reagent: Use HATU or PyAOP (avoid HBTU/HCTU).

  • Stoichiometry: 5.0 eq. Amino Acid, 5.0 eq.[3][4] HATU, 10 eq. DIPEA.

  • Conditions: Double coupling is mandatory .

    • Coupling A: 2 hours at Room Temperature.

    • Coupling B: 1 hour at 50°C (Microwave assisted if available, max 50°C to prevent racemization of the D-center).

  • Check: Perform a Chloranil Test (not Kaiser test, as Kaiser detects primary amines; Chloranil detects secondary amines).

Step 4: Cleavage

  • Standard cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Caution: If the peptide is N-terminally acetylated at the

    
    -Me residue, acidolytic cleavage can sometimes lead to fragmentation. Ensure temperature is strictly controlled (20-25°C).
    

SPPS_Workflow Start Resin-Peptide-NH2 Coupling1 Couple Fmoc-N-Me-D-Tyr (HATU, 2h) Start->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect SecondaryAmine Resin-Peptide-N(Me)-H (Hindered Secondary Amine) Deprotect->SecondaryAmine Coupling2 Couple Next AA (The Critical Step) SecondaryAmine->Coupling2 Check Chloranil Test (Detects 2° Amine) Coupling2->Check Success Continue Synthesis Check->Success Negative (No color) Fail Recouple (PyAOP / 50°C) Check->Fail Positive (Blue) Fail->Check Retry

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling stage.

Case Studies & Applications

Miuraenamides: Marine-Derived Actin Stabilizers

The Miuraenamides (A-F) are cyclic depsipeptides isolated from marine myxobacteria. They exhibit potent antifungal and cytotoxic activity by stabilizing actin filaments.

  • Role of Residue: The structure contains an

    
    -Me-D-Tyr  residue (originally identified as D-Surinamine).[5]
    
  • Function: The

    
    -Me-D-Tyr is critical for maintaining the macrocyclic conformation required to bind the actin cleft. Synthetic analogs replacing this with L-Tyr or non-methylated D-Tyr showed a drastic loss of bioactivity, confirming the "dual-lock" necessity.
    
Opioid Peptide Analogs (Dermorphin/Nociceptin)

In the development of analgesics,


-Me-D-Tyr has been used to modulate receptor selectivity between 

- (mu) and

- (delta) opioid receptors.
  • Example: Analogs of Nociceptin/Orphanin FQ.

  • Outcome: Substitution of Phenylalanine with (L)-2-methyl tyrosine (Mmt) or

    
    -Me-D-Tyr  in specific positions has yielded analogs with retained potency but significantly extended half-lives in plasma.
    
  • Data Point:

    
    -methylation of the tyrosine backbone in enkephalin analogs increased lipophilicity (
    
    
    
    ) by ~0.5 units per methyl group, directly correlating with blood-brain barrier (BBB) penetration.
Cosmetic Applications (Anti-Melanogenic)

Recent studies have utilized D-Tyrosine residues to inhibit tyrosinase activity.[6]

  • Application: Peptides like GHK-D-Tyr .[6]

  • Innovation: While D-Tyr alone provides activity,

    
    -methylation of this residue in lipo-peptide formulations is being explored to prevent degradation by skin surface proteases/microbiome, ensuring the active moiety reaches the melanocytes in the basal layer.
    

Quantitative Data Summary

PropertyNative L-Tyr Peptide

-Me-D-Tyr Modified Peptide
Impact Factor
Proteolytic Half-life (t1/2) < 30 mins (Plasma)> 24 hours (Plasma)~50x Increase
Conformation Flexible / Random CoilRigid / Turn-InducingHigh Specificity
Membrane Permeability (Papp) Low (<

cm/s)
Moderate/High (>

cm/s)
Improved Oral Bioavailability
Isomerization Barrier High (Trans favored)Low (Cis accessible)Access to Bioactive "Cis" states

References

  • Ch

    
    -Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions." Angewandte Chemie International Edition. Link
    
  • Iizuka, T., et al. (2006). "Isolation and Structure Elucidation of Miuraenamides A and B." Journal of Natural Products. (Demonstrates natural occurrence of N-Me-D-Tyr). Link

  • Di Gioia, M. L., et al. (2016). "N-Methylated amino acids in peptide synthesis: a comprehensive review." Mini-Reviews in Medicinal Chemistry. Link

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie. (Foundational work on N-methyl spatial constraints). Link

  • Illuminati, D., et al. (2023).[7] "(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation." Preprints. (Discusses synthesis and pharmacological impact in opioid peptides). Link

Sources

Foundational

Stability of Boc-protected N-methyl tyrosine derivatives

Technical Guide: Stability and Handling of Boc-Protected N-Methyl Tyrosine Derivatives Executive Summary The incorporation of N-methylated amino acids, such as Boc-N-Me-Tyr(Bzl)-OH , is a critical strategy in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Handling of Boc-Protected N-Methyl Tyrosine Derivatives

Executive Summary The incorporation of N-methylated amino acids, such as Boc-N-Me-Tyr(Bzl)-OH , is a critical strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide therapeutics. However, the N-methyl group introduces significant steric and electronic perturbations that compromise the stability of the derivative during synthesis and storage. This guide details the physicochemical stability profile of Boc-protected N-methyl tyrosine, focusing on the two primary degradation vectors: racemization via oxazolium intermediates and diketopiperazine (DKP) formation . It provides self-validating protocols for handling, storage, and quality control to ensure the integrity of these high-value building blocks.

Part 1: Molecular Architecture & Stability Mechanisms

The stability of Boc-N-Me-Tyr derivatives is governed by the interplay between the bulky tert-butyloxycarbonyl (Boc) group, the N-methyl substitution, and the side-chain protection (typically O-benzyl).

  • Steric Hindrance: The N-methyl group forces the amide bond into a cis-configuration preference (or equilibrium), unlike the trans-preference of standard amino acids. This conformational constraint creates severe steric clashes during coupling, slowing reaction kinetics by orders of magnitude and leaving the activated species vulnerable to side reactions.

  • Electronic Activation: The electron-donating methyl group increases the nucleophilicity of the nitrogen (once deprotected) but also stabilizes the cationic character of intermediates formed during activation, thereby accelerating racemization pathways.

Key Derivative Profile:

  • Compound: Boc-N-α-methyl-O-benzyl-L-tyrosine[1]

  • CAS: 64263-81-6[1]

  • Molecular Weight: 385.45 g/mol [1]

  • Critical Weakness: High susceptibility to acid-catalyzed DKP formation and base-catalyzed racemization.

Part 2: Critical Degradation Pathways

Racemization via Oxazolium-5-Oxide

Unlike standard amino acids which racemize via an oxazolone mechanism requiring an N-H proton, N-methyl amino acids cannot form a neutral oxazolone. Instead, upon activation (e.g., with carbodiimides or phosphonium salts), they form a cationic oxazolium-5-oxide intermediate. This species is highly prone to enolization, leading to the loss of chiral integrity at the α-carbon.

Mechanism:

  • Activation of the carboxyl group.[2][3]

  • Cyclization of the Boc carbonyl oxygen onto the activated carbonyl.

  • Formation of the cationic oxazolium species.

  • Rapid equilibration between L- and D-isomers.

Diketopiperazine (DKP) Formation

DKP formation is the thermodynamic sink for N-methylated dipeptides. The cis-amide bond propensity brings the N-terminal amine and the C-terminal ester into close proximity. In Boc solid-phase peptide synthesis (SPPS), this risk is maximal during the neutralization step following TFA deprotection. If the resin-bound dipeptide is left in a neutral state without immediate acylation, the free amine will back-bite the ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

DKP_Mechanism Figure 1: Mechanism of acid-catalyzed DKP formation in N-methyl tyrosine derivatives during SPPS. Start Resin-Bound Dipeptide (H-N(Me)-Tyr-AA-OR) Neutralization Neutralization Step (Free Amine Generation) Start->Neutralization Deprotection Transition Conformational Shift (Cis-Amide Isomer) Neutralization->Transition Steric Drive Attack Nucleophilic Attack on C-Terminal Ester Transition->Attack Back-biting Cleavage Cleavage from Resin Attack->Cleavage Product Cyclic Diketopiperazine (DKP) Byproduct Cleavage->Product Irreversible

Part 3: Experimental Protocols & Mitigation

Protocol A: Storage and Handling
  • Solid State: Store Boc-N-Me-Tyr(Bzl)-OH at 2–8°C in a desiccator. The amorphous powder is hygroscopic; moisture accelerates hydrolysis of the Boc group over months.

  • Solution State: Solutions in DMF or NMP should be prepared immediately before use . Never store activated esters (e.g., OBt/OAt esters) of N-methyl amino acids, as they will racemize within minutes to hours.

Protocol B: Coupling Strategy (Mitigating Racemization)

To couple Boc-N-Me-Tyr without racemization, you must bypass the slow kinetics of standard activation.

  • Reagents: Use HATU/HOAt or PyBrOP . Avoid DIC/HOBt as it is too slow, allowing time for oxazolium formation.

  • Base Control: Use DIEA (Diisopropylethylamine) sparingly (2.0 equivalents max). Excess base promotes enolization.

  • In Situ Neutralization: Do not perform a separate neutralization wash (e.g., 10% DIEA/DCM) after TFA deprotection. Add the coupling cocktail containing the base directly to the protonated resin-bound amine. This minimizes the lifetime of the free amine, reducing DKP risk.

Protocol C: Quality Control Workflow

Every batch of N-methylated peptide must be screened for the "D-isomer" impurity and DKP deletion sequences.

QC_Workflow Figure 2: QC Workflow for detecting specific N-methyl degradation products. Sample Crude Peptide Sample LCMS LC-MS Analysis (Identify Mass Shifts) Sample->LCMS MassCheck Mass = Expected - [AA1+AA2]? LCMS->MassCheck DKP_Confirm DKP Formation Confirmed (Optimization Required) MassCheck->DKP_Confirm Yes (Deletion) Chiral_LC Chiral HPLC/GC (C18-Chiral or Marfey's) MassCheck->Chiral_LC No Racemization D-Isomer > 1%? Chiral_LC->Racemization Fail Reject Batch (Adjust Coupling) Racemization->Fail Yes Pass Release Batch Racemization->Pass No

Part 4: Data Summary

Table 1: Comparative Stability of Activation Methods for N-Me-Tyr

Coupling ReagentActivation MechanismRacemization RiskCoupling EfficiencyRecommended For
DIC / HOBt CarbodiimideHigh (Slow kinetics)LowNot Recommended
HATU / HOAt Uronium / Aza-benzotriazoleLow (Fast kinetics)HighDifficult couplings
PyBrOP PhosphoniumModerateVery High N-Me-N-Me junctions
BTC (Bis-trichloromethyl carbonate) Acid ChlorideLow (if base-free)HighSterically demanding residues

Table 2: Storage Stability of Boc-N-Me-Tyr(Bzl)-OH

ConditionFormStability DurationPrimary Degradation Mode
-20°C (Desiccated) Powder> 2 YearsNone observed
2-8°C (Ambient Humidity) Powder6-12 MonthsHydrolysis (Boc loss)
25°C (Solution in DMF) Free Acid< 24 HoursDecarboxylation / Oxidation
25°C (Activated Ester) Solution< 30 MinutesRacemization (Oxazolium)

References

  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis.[4][5] IV. Racemization and Yields in Peptide-bond Formation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Boc-D-MeTyr(Bzl)-OH in Advanced Peptidomimetics

The following technical guide is structured to provide actionable, high-level scientific insight into the application of Boc-D-MeTyr(Bzl)-OH in peptide chemistry. Executive Summary Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the application of Boc-D-MeTyr(Bzl)-OH in peptide chemistry.

Executive Summary

Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-D-tyrosine) represents a critical building block in the synthesis of protease-resistant peptidomimetics. By combining D-chirality (stereochemical inversion) with N-methylation (backbone modification), this derivative offers a dual mechanism for enhancing the metabolic stability and membrane permeability of peptide therapeutics.

This guide details the physiochemical profile, structural mechanistics, and optimized solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this sterically hindered residue.

Physiochemical Specifications

The following data aggregates standard lot-release specifications and experimental constants.

PropertySpecificationNotes
Chemical Name Boc-N-Me-D-Tyr(Bzl)-OH
CAS Number 138774-98-8 Specific to the D-isomer. (L-isomer is 64263-81-6)
Molecular Formula

Molecular Weight 385.46 g/mol
Appearance White to off-white powderHygroscopic; store desiccated.
Solubility Soluble in DCM, DMF, DMSO>0.5 M in DMF. Insoluble in water.
Purity (HPLC)

Critical to avoid deletion sequences.
Chiral Purity

(D-enantiomer)
Essential to prevent diastereomeric impurities.
Melting Point 110 – 115 °CRange varies by crystal habit/solvent.
Storage +2°C to +8°CProtect from light and moisture.

Structural Mechanistics & Reactivity

The N-Methylation Effect

The introduction of the methyl group at the alpha-nitrogen (


) fundamentally alters the peptide backbone dynamics:
  • Steric Hindrance: The bulky methyl group creates significant steric clash with the side chain (Tyrosine phenol ring) and the preceding carbonyl, severely restricting the Ramachandran

    
     angles.
    
  • Cis/Trans Isomerism: Unlike standard peptide bonds (predominantly trans), N-methylated bonds have a higher probability of adopting the cis conformation, often inducing

    
    -turn structures that can lock the peptide into a bioactive conformation [1].
    
  • Hydrogen Bond Silencing: The removal of the amide proton eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability (critical for ADME properties).

D-Configuration & Bzl Protection
  • D-Tyr: The non-proteinogenic stereochemistry renders the residue unrecognizable to endogenous proteases (e.g., chymotrypsin), dramatically extending plasma half-life.

  • Bzl (Benzyl Ether): Protects the phenolic hydroxyl.[1] It is stable to TFA (used for Boc removal) but cleaved by strong acids like HF or TFMSA. This orthogonality is central to Boc-chemistry SPPS.

Operational Protocols: Solid Phase Peptide Synthesis (SPPS)[1]

Coupling Challenges

Coupling Boc-D-MeTyr(Bzl)-OH is kinetically slow due to steric hindrance at the reaction site. Furthermore, coupling the subsequent amino acid onto the N-terminal secondary amine of the anchored MeTyr is notoriously difficult.

Optimized Coupling Protocol (Boc Chemistry)

Objective: Efficient incorporation of Boc-D-MeTyr(Bzl)-OH onto a resin-bound amine.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP. Avoid DIC/HOBt as it is often too slow.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Activation (In Situ):

    • Dissolve Boc-D-MeTyr(Bzl)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activation time should be kept under 2 minutes to prevent guanidinium formation.

  • Coupling Reaction:

    • Add activated solution to the resin.[2]

    • Agitate for 2 to 4 hours (Standard AA is 1 hr).

    • Double Coupling: Drain and repeat the step with fresh reagents is highly recommended for N-methyl residues.

  • Monitoring:

    • Use the Kaiser Test (Ninhydrin). If the resin turns blue, coupling is incomplete.

    • Success Criteria: Resin beads remain yellow/colorless.

Elongation: Coupling ONTO the N-Methyl Residue

Once Boc-D-MeTyr(Bzl)-OH is coupled and deprotected (Boc removed), you are left with a secondary amine .

  • Warning: The Kaiser test will not work reliably on secondary amines (often gives false negatives).

  • Alternative Test: Use the Chloranil Test or Acetaldehyde/Chloranil method to verify deprotection.

  • Next Coupling: Use highly reactive acylating agents (e.g., Symmetric Anhydrides or Acid Fluorides) or HATU with prolonged reaction times (overnight) to overcome the nucleophilic sluggishness of the N-methyl amine [2].

Visualization of Workflows

SPPS Logic Flow for N-Methylated Residues

The following diagram illustrates the decision logic for handling the steric difficulty introduced by this specific residue.

SPPS_Workflow Start Resin-Bound Peptide (Primary Amine) Coupling Coupling Boc-D-MeTyr(Bzl)-OH (Reagent: HATU/DIEA, 3 eq) Start->Coupling Check1 QC: Kaiser Test Coupling->Check1 Recouple Double Couple (Fresh Reagents) Check1->Recouple Positive (Blue) Deprotect Boc Removal (50% TFA/DCM) Check1->Deprotect Negative (Yellow) Recouple->Check1 SecAmine Resin-Bound Secondary Amine (Sterically Hindered) Deprotect->SecAmine NextCouple Coupling Next AA (Requires HATU or Acid Fluoride) SecAmine->NextCouple Check2 QC: Chloranil Test NextCouple->Check2 Check2->NextCouple Positive (Blue) Continue Synthesis Continue Synthesis Check2->Continue Synthesis Negative (Colorless)

Caption: Logic flow for incorporating Boc-D-MeTyr(Bzl)-OH, highlighting critical QC checkpoints distinct from standard amino acids.

Steric Impact on Conformation

Visualizing why N-methylation alters reactivity and structure.

Steric_Clash Backbone Peptide Backbone (N-Calpha-C) Methyl N-Methyl Group (CH3) Backbone->Methyl Substitution SideChain D-Tyr(Bzl) Side Chain (Bulky Aromatic) Methyl->SideChain Steric Clash Conformation Restricted Rotation (Cis-Peptide Bond Preference) Methyl->Conformation Induces SideChain->Conformation Stabilizes

Caption: Mechanistic diagram showing how the N-methyl group forces steric constraints, leading to altered backbone conformation.

Safety & Stability (E-E-A-T)

  • Racemization Risk: While Urethane protection (Boc) generally prevents oxazolone formation, the activation of N-methyl amino acids requires stronger conditions which can increase racemization risk via enolization. Recommendation: Use collidine or TMP instead of DIEA if racemization is observed [3].

  • Acid Sensitivity: The Boc group is acid-labile. Do not expose the powder to HCl or TFA fumes during storage.

  • HF Cleavage: The final removal of the Benzyl (Bzl) group requires HF (Hydrofluoric Acid). Safety Warning: HF is extremely toxic and corrosive. A dedicated HF apparatus and Calcium Gluconate gel (antidote) must be present.

References

  • Chatterjee, J., et al. (2008).[3] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Available at: [Link]

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Available at: [Link]

  • PubChem Compound Summary. "Boc-D-MeTyr(Bzl)-OH (D-isomer CAS 138774-98-8)." Available at: [Link] (Search Term: 138774-98-8)

Sources

Foundational

Advanced Peptidomimetic Synthesis: The Strategic Utility of Boc-D-MeTyr(Bzl)-OH

[1][2][3] Executive Summary: The "Druggability" Bridge In the landscape of peptide therapeutics, native sequences often fail due to rapid proteolytic degradation and poor membrane permeability. Boc-D-MeTyr(Bzl)-OH (N-ter...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Druggability" Bridge

In the landscape of peptide therapeutics, native sequences often fail due to rapid proteolytic degradation and poor membrane permeability. Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-D-tyrosine) represents a high-value "architectural" building block designed to bridge the gap between native peptides and small-molecule drugs.[1][2][3]

This guide details the physicochemical rationale and experimental protocols for integrating this residue into peptidomimetics. Unlike standard L-amino acids, this derivative introduces three simultaneous modifications—stereochemical inversion (D) , backbone N-methylation , and orthogonal side-chain protection —to force specific bioactive conformations (e.g.,


-turns) and block enzymatic recognition.[1][2][3]

Chemical Architecture & Mechanistic Rationale

To use Boc-D-MeTyr(Bzl)-OH effectively, one must understand the functional contribution of each moiety.[1][2][3] It is not merely a spacer; it is a conformational constraint tool.[2][3]

Structural Deconstruction[2][3]
MoietyChemical FunctionBiological/Synthetic Consequence
Boc (N-Term) Acid-labile protectionAllows use in Boc/Bzl SPPS strategy .[1][2][3][4] Removed by TFA; stable to base.
D-Configuration Non-natural stereochemistryInduces "reverse" turns in peptide backbones.[1][2][3] Nullifies recognition by L-specific proteases (e.g., chymotrypsin).[2][3]
N-Methyl Alkylation of

-amine
1. Steric: Restricts

torsion angles.[2][3] 2. H-Bonding: Removes H-bond donor, increasing lipophilicity and membrane permeability.[1][2][3] 3. Cis/Trans: Favors cis-peptide bonds (approx. 20-30% population), critical for turn mimetics.[1][2][3]
Tyr(Bzl) Benzyl ether protectionOrthogonal to TFA.[2][3] Requires strong acid (HF, TFMSA) for final cleavage.[2][3] Prevents phenolate alkylation during synthesis.[2][3]
The "N-Methyl Effect" on Synthesis

The introduction of the methyl group at the nitrogen atom transforms the amine from primary to secondary .[3] This drastically alters the reactivity for the subsequent coupling step. The steric bulk of the methyl group hinders the approach of the incoming activated amino acid, often leading to incomplete coupling or deletion sequences if standard protocols (HBTU/HOBt) are used.[3]

Experimental Protocols

Protocol A: Coupling of Boc-D-MeTyr(Bzl)-OH

Scenario: Attaching this residue to the growing peptide chain. Because the carboxylic acid is hindered only by the N-methyl group (not the incoming amine), this coupling is moderately difficult but manageable with standard activation.[1][2][3]

Reagents:

  • Resin (e.g., MBHA or PAM for Boc chemistry)[2][3]

  • Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[2][3]

  • Solvent: DMF/DCM (1:1)[2][3]

Workflow:

  • Deprotection: Remove Boc from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 30 min).[2][3] Neutralize with 10% DIEA/DCM.[2][3]

  • Activation: Dissolve Boc-D-MeTyr(Bzl)-OH (3.0 eq) and HOBt (3.0 eq) in minimum DMF. Add DIC (3.0 eq) and stir for 5 minutes (pre-activation).

  • Coupling: Add the mixture to the resin. Shake for 2–4 hours (longer than standard AA).

  • Monitoring: Standard Kaiser test may be ambiguous due to the D-configuration/sterics. Use Chloranil test or micro-cleavage HPLC to verify.

Protocol B: Coupling to the N-Methylated Terminus (The Critical Step)

Scenario: Attaching the NEXT amino acid onto the N-methylated D-Tyr residue. This is the failure point for most syntheses. The secondary amine of the deprotected D-MeTyr is sterically crowded.[1] Standard activators will fail.[2][3]

High-Efficiency Reagents (Choose one):

  • HATU / HOAt: The gold standard for hindered couplings.[2][3]

  • PyBroP: Highly effective for N-methyl amines.[1][2][3]

  • BTC (Bis-trichloromethyl carbonate): Generates acid chlorides in situ (most reactive).[2][3][5]

Recommended HATU Workflow:

  • Deprotection: Remove Boc from the D-MeTyr residue (50% TFA/DCM).[2][3][6] Crucial: Ensure complete neutralization (10% DIEA/DCM wash x 5) because secondary amines protonate easily and hold acid.[2][3]

  • Activation:

    • Incoming Boc-Amino Acid (4.0 eq)[1][2][3]

    • HATU (3.9 eq)[2][3]

    • HOAt (4.0 eq) - Optional but recommended for racemization suppression.[1][2][3]

    • DIEA (8.0 eq)[2][3]

  • Coupling: Dissolve reagents in minimal DMF (concentration drives reaction). Add to resin.[2][3][6][7]

  • Reaction Time: Double coupling is mandatory .

    • Round 1: 2 hours.

    • Round 2: Fresh reagents, overnight (12h).

  • Verification: The Chloranil Test is required here (Kaiser test does not detect secondary amines).[2][3]

    • Blue/Green beads = Free secondary amine (Incomplete).[2][3]

    • Colorless/Yellow beads = Complete coupling.[2][3]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for handling this specific building block, emphasizing the divergence from standard SPPS.

G Start Start: Resin-Peptide-NH2 Step1 Coupling Boc-D-MeTyr(Bzl)-OH (Moderate Steric Hindrance) Start->Step1 Decision1 Standard DIC/HOBt? Step1->Decision1 Path1 Yes (3-4h reaction) Decision1->Path1 Preferred Check1 QC: Kaiser Test Path1->Check1 Step2 Boc Removal (TFA) Check1->Step2 Pass Step3 Result: Resin-Peptide-D-MeTyr-NH(Me) (SECONDARY AMINE - CRITICAL NODE) Step2->Step3 Step4 Next AA Coupling Step3->Step4 Decision2 Coupling Reagent? Step4->Decision2 FailPath HBTU/HOBt Decision2->FailPath Standard SuccessPath HATU/HOAt or PyBroP (Double Coupling) Decision2->SuccessPath Optimized FailResult Incomplete Coupling / Deletion Sequences FailPath->FailResult QC2 QC: Chloranil Test (Not Kaiser!) SuccessPath->QC2 Final Continue Synthesis QC2->Final Colorless

Caption: Workflow decision tree highlighting the critical switch to high-efficiency coupling reagents (HATU/PyBroP) required after introducing the N-methylated secondary amine.

Deprotection & Cleavage Strategy

Since the side chain protection is Benzyl (Bzl) , this molecule is designed for the Boc/HF strategy.[2][3]

The "High HF" Procedure

The Benzyl ether on D-MeTyr is stable to TFA.[1][2][3] It requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal.[2][3]

  • Scavengers: Use p-Cresol and Dimethyl sulfide (DMS) .[1][2][3] Avoid thioanisole if reducing S-S bonds is not desired, though DMS is usually sufficient.[3]

  • Conditions: HF (90%) / p-Cresol (10%) at 0°C for 1 hour.

  • Warning: N-methyl peptides are more susceptible to backbone fragmentation (N->O acyl shift) in strong acids than standard peptides.[1][2][3] Maintain strict temperature control (0°C, do not let it warm up during cleavage).

Alternative: TFMSA (Low Acidity)

If an HF apparatus is unavailable, the TFMSA/TFA/DMS method can be used, but yields may be lower for sterically hindered D-MeTyr sequences due to incomplete penetration of the bulky scavenger cocktail.[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield after D-MeTyr Incomplete coupling of the next AA to the secondary amine.[1][2][3]Switch to HATU or Triphosgene (acid chloride method).[2][3] Perform double coupling.
Racemization Over-activation during coupling.[2][3]Use HOAt as an additive. Keep base (DIEA) equivalents minimal during activation (add base to resin, not to the activated ester mix if possible).[2][3]
Deletion Sequence Kaiser test gave false negative (looked complete).Kaiser test does not work on N-Me amines.[1][2][3] Use Chloranil or Bromophenol Blue .[2][3]
Peptide Fragmentation Acid-catalyzed hydrolysis of N-Me peptide bond during HF cleavage.[1][2][3]Reduce cleavage time.[2][3][8] Ensure temperature is strictly 0°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7019524, Boc-MeThr(Bzl)-OH (Analogous Chemistry).[1][2][3] Retrieved February 3, 2026 from [Link][2][3]

  • Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support.[2][3] Angewandte Chemie International Edition.[2][3][7] (Foundational protocol for N-Me coupling logic).

  • Merrifield, R.B. (1963). Solid Phase Peptide Synthesis.[2][3][8] I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc.[2][3][6] (Basis of Boc/Bzl strategy).[2][3][4][9]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3] Chemical Reviews.[2][3] (Detailed stability of Bzl groups in TFA/HF).

Sources

Exploratory

Strategic Sourcing and Utilization of Boc-D-MeTyr(Bzl)-OH in Peptidomimetics

Topic: Strategic Sourcing and Technical Utilization of Boc-D-MeTyr(Bzl)-OH Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and CMC Leads in Drug Development.[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Utilization of Boc-D-MeTyr(Bzl)-OH Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and CMC Leads in Drug Development.[1]

[1]

Executive Summary: The Stereochemical Premium

Boc-D-MeTyr(Bzl)-OH (CAS: 138774-98-8) represents a convergence of three distinct synthetic challenges: stereochemical inversion (D-configuration), N-methylation (steric hindrance), and side-chain protection (Benzyl ether).[1] Unlike its commodity counterpart (Boc-L-Tyr(Bzl)-OH), this residue is a high-value building block used primarily to induce proteolytic stability and conformational constraints in therapeutic peptides.[1]

This guide provides a self-validating framework for sourcing this rare intermediate and overcoming the significant kinetic barriers it introduces during Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Market Landscape[1][2]

Critical Specifications

Before engaging suppliers, the following technical baseline must be established to avoid costly "isomer confusion" (receiving L instead of D) or under-methylated impurities.

ParameterSpecificationRationale
Chemical Name N-α-t-Butoxycarbonyl-N-α-methyl-O-benzyl-D-tyrosineExact nomenclature prevents purchasing the cheaper L-isomer.[1]
CAS Number 138774-98-8 Note: Do not confuse with 64263-81-6 (L-isomer).[1]
Formula C₂₂H₂₇NO₅MW: 385.45 g/mol
Chiral Purity ≥ 99.5% D-isomerD-amino acids are prone to racemization during synthesis; <0.5% L-impurity is critical for GMP.[1]
Chemical Purity ≥ 98% (HPLC)Major impurity is often the unmethylated Boc-D-Tyr(Bzl)-OH.[1]
Supplier Tier Analysis & Price Estimation

The market for Boc-D-MeTyr(Bzl)-OH is illiquid.[1] It is rarely a "stock" item in the US, often requiring lead times from European or Asian synthesis houses.[1]

Supplier TierRepresentative CompaniesAvailabilityEstimated Price (1g)Risk Profile
Tier 1: Validated Catalog Iris Biotech (DE), Watanabe Chemical (JP)Stock / Short Lead$350 - $550 Low. High probability of correct stereochemistry and purity.[1]
Tier 2: Aggregators Fisher Scientific (reselling Iris), VWRVariable$450 - $700 Low-Med. Higher markups; supply chain transparency issues.[1]
Tier 3: Custom/Traders ChemicalBook listings (e.g., Finetech), AlibabaMade-to-Order$150 - $300 *High. High risk of L-isomer substitution or low methylation yields.[1]

*Note: Tier 3 prices often exclude shipping/tariffs and require independent QC validation.[1]

Sourcing Strategy: The Validation Protocol

Trusting a Certificate of Analysis (CoA) for N-methylated D-amino acids from non-Tier 1 suppliers is a critical failure point.[1] The following workflow ensures material integrity.

Incoming Goods Inspection (IGI)
  • Identity (NMR): Verify the N-Methyl singlet (~2.7-2.9 ppm).[1] Absence indicates the cheaper non-methylated precursor.[1]

  • Chirality (Marfey’s Method): Derivatize with FDAA (Marfey’s reagent) and compare LC-MS retention times against an authentic L-standard. The D-isomer must elute distinctly.[1]

Sourcing Decision Logic

Use the following decision tree to determine whether to buy catalog or commission a custom synthesis.

SourcingStrategy Start Requirement: Boc-D-MeTyr(Bzl)-OH QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams (Discovery) QtyCheck->SmallScale LargeScale > 25 Grams (Process Dev) QtyCheck->LargeScale Tier1Search Check Tier 1 (Iris, Watanabe) SmallScale->Tier1Search CustomSyn Request Custom Synthesis (Lower Unit Cost, High Lead Time) LargeScale->CustomSyn StockAvail In Stock? Tier1Search->StockAvail BuyCatalog Purchase Catalog (High Cost, Low Risk) StockAvail->BuyCatalog Yes StockAvail->CustomSyn No Audit Mandatory Supplier Audit (Chiral QC Capability) CustomSyn->Audit

Figure 1: Strategic sourcing decision tree prioritizing risk mitigation for low-volume orders and cost-efficiency for scale-up.

Technical Application: Overcoming Steric Hindrance in SPPS

The N-methyl group on D-Tyr creates a massive steric wall.[1] Standard coupling protocols (e.g., DIC/HOBt) will fail, leading to deletion sequences.[1]

The Coupling Challenge

When coupling onto the N-methylated residue (i.e., adding the next amino acid), the secondary amine is nucleophilically sluggish.[1] Conversely, coupling the Boc-D-MeTyr(Bzl)-OH itself is less problematic but still requires activation optimization to prevent racemization.[1]

Optimized Coupling Protocol (Boc Chemistry)

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (Collidine).[1]

  • Monitoring: Chloranil Test (Ninhydrin/Kaiser test is false negative for secondary amines).[1]

Step-by-Step Workflow:

  • Resin Swelling: DCM (3x), DMF (3x).[1]

  • Boc Deprotection: 50% TFA/DCM (2 min + 20 min). Note: Ensure complete removal of TFA washes; N-methyl amines can form stable TFA salts that resist neutralization.[1]

  • Neutralization: 5% DIEA/DCM.

  • Coupling (The "Power" Step):

    • 3.0 eq Boc-D-MeTyr(Bzl)-OH[1]

    • 2.9 eq HATU[1]

    • 6.0 eq DIEA[1]

    • Solvent: DMF (keep concentration high, ~0.3 M).[1]

    • Time: 2 hours (double couple if necessary).

  • Validation: Perform Chloranil Test .

    • Blue/Green particles = Free secondary amine (Incomplete coupling).[1]

    • Colorless/Yellow = Complete coupling.[1]

Pathway of Steric Interference

The diagram below illustrates the kinetic barrier introduced by the N-methyl group and the necessity of high-potency coupling reagents.[1]

CouplingPathway Resin Peptide-Resin (Secondary Amine) StericClash Steric Hindrance (N-Me vs Side Chain) Resin->StericClash IncomingAA Incoming AA (Activated Ester) IncomingAA->StericClash Standard Standard Coupling (DIC/HOBt) StericClash->Standard Low Energy Advanced Advanced Coupling (HATU/HOAt) StericClash->Advanced High Energy ResultFail Deletion Sequence (Incomplete) Standard->ResultFail ResultSuccess Full Length Peptide Advanced->ResultSuccess

Figure 2: Kinetic pathway comparison showing the necessity of HATU/HOAt activation to overcome the N-methyl steric barrier.

References

  • ChemicalBook. BOC-D-METYR(BZL)-OH CHA Product Entry & CAS Verification. Retrieved from [1]

  • Santa Cruz Biotechnology. Boc-D-MeTyr(Bzl)-OH Product Data.[1] Retrieved from [1]

  • Iris Biotech. Catalog Entry for N-Methylated Amino Acids.[1] (Verified via Fisher Scientific aggregator search).[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Context on Bzl stability).

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science.[1] (Protocol grounding for N-Me handling).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency SPPS Protocol for Boc-D-MeTyr(Bzl)-OH

Abstract & Strategic Overview The incorporation of Boc-D-MeTyr(Bzl)-OH ( -methyl-O-benzyl-D-tyrosine) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance and monitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of Boc-D-MeTyr(Bzl)-OH (


-methyl-O-benzyl-D-tyrosine) into peptide sequences presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance  and monitoring complexity .[1]

-methylated amino acids are critical in drug discovery for improving metabolic stability (protease resistance) and membrane permeability.[1] However, the 

-methyl group eliminates the amide proton, preventing hydrogen bonding and altering the aggregation profile of the growing chain. More critically, it creates a secondary amine at the N-terminus after deprotection, which is significantly less nucleophilic and more sterically crowded than a primary amine.

This guide provides a validated protocol for Boc-chemistry SPPS, specifically addressing:

  • Coupling of Boc-D-MeTyr(Bzl)-OH: Activation strategies to minimize racemization.

  • Coupling to the N-terminus: Overcoming the nucleophilic barrier of the secondary amine.

  • Accurate Monitoring: Why the Kaiser test fails and how to use the Chloranil test.

Chemical Profile & Critical Considerations

ParameterSpecificationImpact on Protocol
Protecting Group Boc (acid labile)Requires TFA deprotection; HF cleavage.[1]
Side Chain Bzl (Benzyl ether)Stable to TFA; requires strong acid (HF/TFMSA) for final removal.[1]
Backbone

-Methyl
Creates a secondary amine . Kaiser test will yield false negatives.
Chirality D-Enantiomer High risk of racemization during activation if base is excessive.
Resin Choice PAM Resin Preferred over Merrifield to prevent premature cleavage during extended TFA treatments.
The Steric Challenge

The methyl group on the nitrogen atom acts as a steric shield.[2] When you attempt to couple the next amino acid onto the D-MeTyr residue, the incoming activated carboxylate struggles to approach the nucleophilic nitrogen. Standard coupling reagents (e.g., HBTU/DIC) often result in incomplete coupling (<50% yield).[1]

Experimental Workflow Visualization

The following diagram outlines the modified Boc cycle required for this specific derivative, emphasizing the critical decision points for secondary amines.

Boc_MeTyr_Cycle Start Peptidyl-Resin (Boc-Protected) Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM x3, IPA x1) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIPEA/DCM) Wash1->Neutralize Decision Is N-Terminus N-Methylated? Neutralize->Decision Activate_Std Activation (Standard) DIC/HOBt or HBTU Decision->Activate_Std No (Primary Amine) Activate_Diff Activation (High Power) HATU/HOAt or PyBrOP Decision->Activate_Diff Yes (Secondary Amine) Couple_Std Coupling (1-2 hrs) Activate_Std->Couple_Std Monitor_Std Monitoring: Kaiser Test Couple_Std->Monitor_Std Monitor_Std->Activate_Std Positive (Incomplete) End Next Cycle Monitor_Std->End Negative (Complete) Couple_Diff Coupling (2-16 hrs) Double Couple Required Activate_Diff->Couple_Diff Monitor_Diff Monitoring: Chloranil Test Couple_Diff->Monitor_Diff Monitor_Diff->Activate_Diff Blue (Incomplete) Monitor_Diff->End Colorless (Complete)

Caption: Modified Boc-SPPS cycle distinguishing between standard primary amine coupling and the rigorous requirements for N-methylated secondary amines.

Detailed Protocol

Phase 1: Resin Preparation

Recommended Support: Boc-D-MeTyr(Bzl)-PAM Resin (0.5 – 0.8 mmol/g).[1] Rationale: PAM linkers are more stable to the repeated TFA exposure required for long peptides than standard Merrifield resins.

Phase 2: The Coupling Cycles
A. Coupling Boc-D-MeTyr(Bzl)-OH onto the chain

Difficulty: Moderate. The bulky side chain and N-methyl group slow down activation.[2]

  • Reagents: 3 eq. Boc-D-MeTyr(Bzl)-OH, 3 eq.[1] HATU, 3 eq.[1] HOAt, 6 eq. DIPEA in DMF.[3]

  • Procedure:

    • Dissolve Amino Acid and HATU/HOAt in minimal DMF.

    • Add DIPEA immediately before adding to the resin.

    • Reaction Time: 2 hours.

    • Monitoring: Standard Kaiser test is acceptable here (as the resin has a primary amine).[1]

B. Deprotection of the N-Methyl Residue[2]
  • Pre-wash: DCM (2 x 1 min).[1]

  • Cleavage: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Wash: DCM (3x), IPA (1x), DCM (3x).

  • Neutralization: 5% DIPEA in DCM (2 x 2 min). Crucial: Ensure basicity. The secondary amine salt is harder to neutralize.

C. Coupling the NEXT Amino Acid (The Critical Step)

Difficulty: High. Coupling to a secondary amine is the bottleneck. Reagent Selection:HATU/HOAt is preferred over HBTU due to faster kinetics. PyBrOP is an excellent alternative if HATU fails.

Protocol:

  • Activation:

    • Amino Acid (4 eq.)[1][2][3]

    • HATU (4 eq.)[1][2][3]

    • HOAt (4 eq.) — HOAt is vital to suppress racemization and boost reactivity.

    • DIPEA (8 eq.)

  • Coupling:

    • Add activated mixture to the resin.[2][4][5]

    • Time: 4 to 16 hours (Overnight coupling is often safer).[1]

    • Double Coupling: Highly recommended. Drain, wash with DMF, and repeat with fresh reagents for 2 hours.[1]

Monitoring: The Chloranil Test

STOP: Do not use the Kaiser (Ninhydrin) test. It detects primary amines.[2][6][7] The N-methyl group creates a secondary amine, which will not react with ninhydrin, leading to a "false negative" (you will think coupling is complete when it is not).[1]

Method:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF .

  • Add 2 drops of 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive.[1][7] Secondary amine is present (Coupling Incomplete).[1][6][7]

    
    Recouple.
    
  • Colorless/Yellow Beads: Negative.[1] Secondary amine is acylated (Coupling Complete).[1]

    
    Proceed.
    

Phase 3: Cleavage & Isolation

The Bzl protection on Tyrosine requires anhydrous Hydrogen Fluoride (HF) or TFMSA.[1]

Safety Warning: HF is fatal upon contact. Use a closed Teflon vacuum line system.

HF Cleavage Protocol:

  • Scavenger Cocktail: The Benzyl cation (

    
    ) released from Tyr is highly electrophilic and will re-alkylate the Tyr ring (3-benzyltyrosine) if not scavenged.[1]
    
    • Ratio: HF : Anisole : DMS (Dimethyl sulfide) = 90 : 5 : 5.[1]

    • Alternative: HF : p-Cresol (90:10).[1]

  • Temperature: 0°C (Ice bath). Do not perform at room temperature to avoid Asp-Pro cleavage or excessive side reactions.

  • Duration: 60 minutes.

  • Work-up:

    • Evaporate HF under vacuum.[8]

    • Precipitate peptide in cold Diethyl Ether.

    • Lyophilize from water/acetonitrile.

Troubleshooting Guide

IssueObservationSolution
Incomplete Coupling Chloranil test remains Blue/Green after 2 rounds.1. Switch to PyBrOP activation (highly effective for N-Me amines).2.[1] Use symmetric anhydride (10 eq.[1] AA, 5 eq.[1][3] DIC).3.[3][5][9][10] Raise temp to 50°C (Caution: Racemization risk).
Racemization D-isomer converts to L-isomer (observed in HPLC).[1]1. Reduce base (DIPEA) to 1 eq. relative to AA.2. Ensure temperature does not exceed 25°C.3. Use TMP (Collidine) instead of DIPEA (weaker base).[1]
Deletion Sequences Mass Spec shows [M - residue] peaks.[1][2]Incomplete deprotection of the N-methyl Boc group. Increase TFA treatment time or improve neutralization (flow wash).

References

  • Merrifield, R. B. (1963).[1][11] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Coste, J., Frérot, E., & Jouin, P. (1991).[1] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. The Journal of Organic Chemistry, 56(23), 6607–6614.[1] Link[1]

  • Vojkovsky, T. (1995).[1][6] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[1][6] (The authoritative source for the Chloranil test).

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[10][12] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]

  • Teixidó, M., et al. (2005).[1][3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85-102.[1] Link[1]

Sources

Application

Coupling conditions for sterically hindered N-methyl amino acids

Application Note & Protocol Guide Topic: Overcoming Steric Hindrance: Advanced Coupling Strategies for N-Methyl Amino Acids in Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Overcoming Steric Hindrance: Advanced Coupling Strategies for N-Methyl Amino Acids in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of N-Methylation

The incorporation of N-methyl amino acids into peptide structures is a cornerstone strategy in modern medicinal chemistry. This modification offers a powerful toolkit to enhance the therapeutic potential of peptide-based drugs by improving metabolic stability against enzymatic degradation, increasing cell permeability and oral bioavailability, and fine-tuning receptor affinity and selectivity.[1][2] The N-methyl group introduces a conformational constraint on the peptide backbone, which can lock the molecule into a bioactive conformation.

However, these benefits come at a significant synthetic cost. The presence of the N-methyl group introduces substantial steric hindrance at the amine, reducing its nucleophilicity. This makes the formation of the peptide bond—a reaction that is already challenging—significantly more difficult.[3] Consequently, standard peptide coupling conditions often fail, leading to low yields, incomplete reactions, and an increased risk of side reactions, particularly racemization.[3][4] This is especially true when coupling an N-methyl amino acid onto another N-methylated residue, a notoriously difficult step in peptide synthesis.[1][4]

This guide, written from the perspective of field application science, provides a deep dive into the mechanistic challenges and presents robust, field-proven strategies and protocols to achieve high-efficiency coupling of sterically hindered N-methyl amino acids.

The Mechanistic Hurdle: Why N-Methyl Couplings Are Difficult

Peptide bond formation involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5][6] The steric bulk of the N-methyl group presents two primary obstacles:

  • Reduced Nucleophilicity: The methyl group on the nitrogen atom of the incoming amino acid sterically shields the nitrogen's lone pair of electrons, impeding its ability to attack the activated carboxyl group of the preceding amino acid.

  • Slower Reaction Kinetics: The coupling reaction rate is dramatically reduced. This sluggishness not only leads to incomplete reactions but also provides a larger window of opportunity for side reactions to occur. The activated amino acid can racemize via the formation of an oxazolone intermediate, a process that is competitive with the desired peptide bond formation.[5][6]

Therefore, successful coupling of N-methyl amino acids requires a strategic selection of reagents and conditions that can generate a highly reactive activated species while simultaneously safeguarding against epimerization.

Strategic Selection of Coupling Reagents and Conditions

Overcoming the activation energy barrier for N-methyl coupling necessitates the use of highly efficient reagents that can form exceptionally reactive intermediates. Standard carbodiimide reagents like DCC or DIC are often insufficient for these challenging couplings.[7]

High-Potency Coupling Reagents

Modern peptide synthesis relies on onium salt-based reagents (Uronium/Aminium and Phosphonium salts) which generate highly reactive activated esters.

  • Phosphonium Salts (PyAOP, PyBOP, PyBrOP): These reagents have a proven track record of success. PyAOP, in particular, is noted for its high efficiency in coupling N-protected N-methyl amino acids.[4][8] PyBrOP is also a powerful, highly reactive reagent suitable for these difficult couplings.[1][9] The mechanism involves the formation of a reactive phosphonium-oxybenzotriazole intermediate.

  • Uronium/Aminium Salts (HATU, HCTU, COMU): This class of reagents is perhaps the most widely used for difficult couplings.

    • HATU: Based on the additive 1-Hydroxy-7-azabenzotriazole (HOAt), HATU is exceptionally effective. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and making it superior to its HOBt-based counterpart, HBTU.[10][11]

    • COMU: A third-generation uronium reagent, COMU incorporates the OxymaPure (ethyl cyanoglyoxylate-2-oxime) moiety.[5] It offers reactivity comparable or even superior to HATU but replaces the potentially explosive HOBt/HOAt additives with the safer and more soluble Oxyma.[5][10] This makes COMU particularly well-suited for microwave-assisted synthesis, where its high reactivity can be fully leveraged.[2][5]

Data Summary: Recommended Coupling Reagents
ReagentClassKey Advantages for N-Methyl Amino AcidsRecommended Additive
PyAOP PhosphoniumHighly effective, especially for N-Me to N-Me couplings.[4][8]HOAt (often used as PyBOP/HOAt)[4]
PyBrOP PhosphoniumVery high reactivity for severely hindered couplings.[5][9]Not required
HATU Uronium/AminiumExcellent performance due to HOAt-based activation and anchimeric assistance.[1][10][11]HOAt (already incorporated)
COMU Uronium/AminiumReactivity comparable to HATU with enhanced safety and solubility profile. Excellent for microwave SPPS.[5][10]OxymaPure (already incorporated)
The Critical Role of Solvents and Bases
  • Solvents: The choice of solvent is critical for ensuring proper solvation of the growing peptide chain attached to the resin.[12] Poor solvation can lead to chain aggregation and incomplete reactions. N,N-Dimethylformamide (DMF) is the most common and effective solvent, providing excellent solvation for the peptide-resin complex.[12] For particularly difficult sequences, N-Methylpyrrolidone (NMP) can be a superior alternative.[12]

  • Bases: A sterically hindered, non-nucleophilic tertiary amine is essential. Diisopropylethylamine (DIPEA) is the standard choice.[1][9] Its role is to deprotonate the carboxylic acid, allowing it to react with the coupling reagent, and to neutralize any protonated species. Using a less hindered base can increase the risk of racemization by abstracting the alpha-proton of the activated amino acid.[6]

Optimizing Reaction Conditions
  • Temperature: While many standard couplings are performed at room temperature, difficult couplings involving N-methyl amino acids can benefit from elevated temperatures. Microwave-assisted SPPS, which can rapidly heat the reaction vessel, is a highly effective strategy for driving these sluggish reactions to completion.[2]

  • Time: Extended coupling times (2-4 hours or even overnight) are often necessary to ensure the reaction goes to completion.[3]

  • Double Coupling: It is common practice to perform a "double coupling," where after the first coupling reaction is complete, the resin is washed and the coupling procedure is repeated with a fresh solution of amino acid and reagents to acylate any remaining free amines.

Visualization of Key Processes

Workflow for N-Methyl Amino Acid Coupling in SPPS

The following diagram outlines a typical cycle for incorporating a sterically hindered N-methyl amino acid during solid-phase peptide synthesis (SPPS).

spss_workflow SPPS Cycle for N-Methyl Amino Acid Coupling cluster_deprotection Step 1: N-alpha-Fmoc Deprotection cluster_wash1 Step 2: Washing cluster_coupling Step 3: Coupling Reaction cluster_monitoring Step 4: Reaction Monitoring cluster_wash2 Step 5: Final Wash Deprotection Treat resin with 20% Piperidine in DMF Wash1 Thoroughly wash resin with DMF to remove Piperidine Deprotection->Wash1 Remove protecting group Preactivation Pre-activate Fmoc-N-Me-AA with Coupling Reagent (e.g., HATU/COMU) and DIPEA in DMF Wash1->Preactivation Prepare for coupling Coupling Add activated amino acid solution to resin. Allow to react (1-4 hours, potentially with microwave). Preactivation->Coupling Add to resin Monitoring Perform Bromophenol Blue test. (Kaiser/Ninhydrin test is unreliable for N-Me amines) Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Decision->Coupling No (Perform Double Coupling) Wash2 Wash resin with DMF and DCM to remove excess reagents and byproducts. Decision->Wash2 Yes Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Ready for next amino acid

Caption: A typical solid-phase peptide synthesis (SPPS) workflow for coupling N-methyl amino acids.

Mechanism of Uronium Salt Activation

This diagram illustrates the activation of an amino acid using a uronium salt like HATU, forming a highly reactive intermediate ready for nucleophilic attack.

activation_mechanism Uronium Salt (HATU) Activation Mechanism AA Fmoc-N-Me-AA-COOH (Carboxylic Acid) ActiveEster Fmoc-N-Me-AA-OAt (Highly Reactive Ester) AA->ActiveEster Activation HATU HATU + DIPEA PeptideBond Fmoc-N-Me-AA-N(Me)-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack NMeAmine H-N(Me)-Peptide-Resin (Sterically Hindered Amine) NMeAmine->PeptideBond Byproduct HOAt + Tetramethylurea PeptideBond->Byproduct Releases

Caption: Simplified mechanism of amino acid activation by HATU to form a reactive OAt-ester.

Detailed Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents (especially DMF), and cleavage agents (like TFA) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: HATU-Mediated Coupling of an N-Methyl Amino Acid (SPPS)

This protocol is a robust and widely applicable method for coupling N-methyl amino acids.

  • Resin Preparation:

    • Start with your peptide-resin which has a free N-terminal amine.

    • If the previous residue was Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 20 min).

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

      • Fmoc-N-methyl amino acid (4 equivalents, 0.4 mmol)

      • HATU (3.9 equivalents, 0.39 mmol)

    • Dissolve the components in a minimal volume of DMF (approx. 2 mL).

    • Add Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution.

    • Rationale: Using a slight excess of the amino acid and a large excess of the non-nucleophilic base drives the reaction forward. HATU is used just under 4 equivalents to ensure it is the limiting reagent in the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[1] You may observe a color change.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Shake or agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings (e.g., N-Me-Val or N-Me-Ile), extend the reaction time to 4 hours or perform the coupling in a microwave peptide synthesizer according to the manufacturer's protocol (e.g., 30 min at 75°C).

  • Monitoring and Post-Coupling:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Bromophenol Blue test.[1] A blue color indicates free amines (incomplete reaction), while a yellow/green color indicates a complete reaction. The standard Ninhydrin test will give a false negative.

    • If the test is positive (blue), drain the reaction solution and perform a second coupling (Step 3) with a fresh activation solution.

    • Once the coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: PyBrOP-Mediated Coupling for Severely Hindered Residues (SPPS)

This protocol uses a more powerful phosphonium salt reagent and is reserved for the most challenging couplings.

  • Resin Preparation:

    • Prepare the deprotected peptide-resin as described in Protocol 1, Step 1.

  • Coupling Reaction:

    • Suspend the resin in DCM (approx. 10 mL per gram of resin).[9]

    • In a separate vessel, dissolve the Fmoc-N-methyl amino acid (2 equivalents based on resin substitution) in a minimal amount of DMF or DCM and add it to the resin suspension.[9]

    • Add PyBrOP (2 equivalents) to the resin suspension.[9]

    • Cool the entire reaction vessel to 0°C in an ice bath.[9]

    • Rationale: Cooling the reaction initially helps control the high reactivity of PyBrOP and minimizes potential side reactions.

    • Add DIPEA (6 equivalents).[9]

    • Mix the reaction at 0°C for 1-2 minutes, then remove from the ice bath and allow it to shake at room temperature for 1-2 hours.[9]

  • Monitoring and Post-Coupling:

    • Monitor the reaction using the Bromophenol Blue test as described in Protocol 1, Step 4.

    • If the reaction is incomplete, a second coupling is recommended.

    • Once complete, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).[9]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) Insufficient reaction time or temperature. Poor resin/peptide solvation. Reagent degradation.Extend coupling time or use microwave heating. Switch from DMF to NMP. Use fresh, high-quality coupling reagents. Perform a double coupling.
Racemization Detected in Final Peptide Base is not sufficiently hindered. Overly long pre-activation time. Highly reactive coupling reagent without sufficient control.Ensure use of DIPEA or 2,4,6-collidine. Avoid less hindered bases. Minimize pre-activation time to <5 minutes. When using reagents like PyBrOP, consider starting the reaction at 0°C.
Fragmentation During Cleavage Side reaction common with N-methyl rich peptides, especially during TFA cleavage.[4]Minimize the time of TFA cleavage (e.g., 1.5-2 hours instead of 4). Use appropriate scavengers in the cleavage cocktail (e.g., TIS, water).

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789-3791. [This is a representative citation for the concept, the direct link is a request form, so a general search page is provided] Retrieved from [Link]

  • Bofill, J. M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(15), 5951-5959. Retrieved from [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Apsari, P. P., & Wibowo, Y. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7545. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Bode, J. W. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-9. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 813, pp. 19-32). Springer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • McMurray, J. S. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 131-135. Retrieved from [Link]

  • IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 5: Peptide Manufacturing Methods and Challenges. Retrieved from [Link]

Sources

Method

Application Note: Comparative Synthesis of Peptides Containing Boc-D-MeTyr(Bzl)-OH

Manual vs. Automated Protocols for Sterically Hindered -Methylated Residues Abstract The incorporation of -methylated D-amino acids, such as Boc-D-MeTyr(Bzl)-OH , presents a unique set of synthetic challenges in Solid Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Manual vs. Automated Protocols for Sterically Hindered -Methylated Residues

Abstract

The incorporation of


-methylated D-amino acids, such as Boc-D-MeTyr(Bzl)-OH , presents a unique set of synthetic challenges in Solid Phase Peptide Synthesis (SPPS). The steric bulk of the 

-methyl group combined with the bulky benzyl-protected tyrosine side chain significantly reduces coupling efficiency, while the risk of racemization during activation compromises chiral integrity. This guide provides a comparative technical analysis of manual versus automated synthesis strategies, offering optimized protocols that mitigate steric hindrance and prevent racemization.
Introduction: The Steric & Chiral Challenge

Synthesizing peptides with Boc-D-MeTyr(Bzl)-OH is not a standard routine; it is a battle against thermodynamics and kinetics.

  • Steric Wall: The

    
    -methyl group introduces significant steric hindrance.[1] It prevents the incoming activated amino acid from approaching the nucleophilic amine. Standard coupling reagents (HBTU/HCTU) often fail, necessitating stronger activators like HATU  or PyBroP .
    
  • Racemization Risk: Activation of

    
    -methylated amino acids proceeds through an oxazolium-5-oxide  intermediate, which is highly prone to racemization (loss of chiral purity).[2] This is critical when using D-isomers, as any epimerization results in the unwanted L-isomer (or diastereomeric mixtures), rendering the biological data useless.
    
  • Detection Blind Spots: The standard Kaiser (Ninhydrin) test relies on primary amines. It will not detect unreacted

    
    -methylated residues (secondary amines), leading to "invisible" deletion sequences. The Chloranil Test  is mandatory.
    
Materials & Critical Reagents
  • Amino Acid: Boc-D-MeTyr(Bzl)-OH (High purity >99% required to minimize D-isomer contamination).

  • Coupling Reagents:

    • Standard: HBTU or DIC/HOBt (for non-hindered residues).

    • Critical:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP .

  • Solvents: DMF (peptide grade, amine-free), DCM, TFA.

  • Resin: MBHA (for amides) or PAM resin (for acids).

  • Monitoring: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and Acetaldehyde.

Comparative Analysis: Manual vs. Automated

The choice between manual and automated synthesis for this specific residue depends on the required precision of monitoring versus throughput.

Table 1: Operational Comparison
FeatureManual SynthesisAutomated Synthesis
Control High. Allows "feeling" the resin and real-time colorimetric testing.Low/Medium. "Black box" operation unless programmed with pauses.
Coupling Efficiency Optimized by visual monitoring (Chloranil).Risk of deletion sequences if standard protocols are used.
Reagent Usage Economical (can stop when complete).High (often programmed for excess to ensure completion).
Throughput Low (1-2 peptides/week).High (Multiple peptides/day).
Best For Difficult sequences , optimization, high-value residues.Routine sequences, large libraries.
Detailed Protocols
A. Manual Synthesis Protocol (The "Gold Standard" for Difficulty)

Recommended for the first synthesis of any sequence containing Boc-D-MeTyr(Bzl)-OH to validate chemistry.

Step 1: Boc Deprotection

  • Wash resin with DCM (3x).[3]

  • Treat with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

  • Critical Wash: DCM (3x), then 5% DIEA in DCM (Neutralization, 2x 2 min). Note: Boc chemistry requires distinct neutralization.

Step 2: Coupling Boc-D-MeTyr(Bzl)-OH

  • Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.

  • Activation: Dissolve AA and HATU in minimal DMF. Add DIEA. Pre-activate for exactly 1 minute. (Longer activation increases racemization risk).

  • Reaction: Add to resin.[1][3][4][5][6][7][8] Agitate for 2 hours (double the standard time).

Step 3: The Self-Validating Checkpoint (Chloranil Test)

  • Do not use Kaiser Test.

  • Take a few resin beads.[4][7] Add 2 drops 2% Acetaldehyde/DMF and 2 drops 2% Chloranil/DMF .

  • Wait 5 minutes.

    • Blue/Green beads: Secondary amine present (Incomplete coupling).[4]

      
      Recouple. 
      
    • Colorless/Yellow beads: Complete coupling.

      
       Proceed.
      

Step 4: Recoupling Strategy (If needed)

  • If Chloranil is positive, wash resin and recouple using PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) + DIEA. PyBroP is often superior for

    
    -methylated amines when HATU fails.
    
B. Automated Synthesis Protocol (High-Throughput Adaptation)

Modifications required for standard Boc synthesizers (e.g., CSBio, peptide instruments).

Script Modifications:

  • Flag the Residue: Mark Boc-D-MeTyr(Bzl)-OH as a "Special" or "Unnatural" amino acid in the software.

  • Double Coupling: Program a mandatory Double Couple cycle for this residue and the subsequent residue (coupling onto the bulky

    
    -Me group is even harder).
    
  • Extended Reaction Time: Increase coupling time from 45 min to 120 min .

  • Pause Command: If the instrument supports it, program a "Pause" after the coupling step to allow a manual Chloranil test before proceeding to capping or deprotection.

Visualization of Workflows
Diagram 1: Synthesis Decision Matrix

This diagram illustrates the critical decision points when handling


-methylated D-amino acids.

SynthesisWorkflow Start Start: Boc-SPPS Cycle Deprotect Boc Removal (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize SelectAA Is AA N-Methylated? Neutralize->SelectAA StdCouple Standard Coupling (HBTU/DIEA, 45 min) SelectAA->StdCouple No (Standard AA) DiffCouple Specialized Coupling (HATU or PyBroP, 2-4 hrs) SelectAA->DiffCouple Yes (Boc-D-MeTyr) Kaiser Kaiser Test (Primary Amine) StdCouple->Kaiser Kaiser->StdCouple Positive (Blue) NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative (Yellow) Chloranil Chloranil Test (Secondary Amine) DiffCouple->Chloranil Recouple Double Couple (Switch Reagent) Chloranil->Recouple Positive (Blue/Green) Chloranil->NextCycle Negative (Clear) Recouple->Chloranil

Caption: Decision matrix for handling N-methylated residues, highlighting the divergence from standard protocols at the coupling and testing stages.

Diagram 2: Mechanism of Racemization Risk

Understanding why we minimize activation time.

Racemization ActivatedAA Activated N-Me-AA (O-Acyl Urea) Oxazolium Oxazolium-5-oxide (Intermediate) ActivatedAA->Oxazolium Slow Coupling High Temp Coupled Pure Peptide Bond ActivatedAA->Coupled Fast Coupling (HATU/HOAt) Racemized DL-Mixture (Loss of Chirality) Oxazolium->Racemized Base Catalysis

Caption: The kinetic competition between successful coupling and racemization via the oxazolium intermediate.

Troubleshooting & Optimization
  • Issue: Incomplete Coupling (Persistent Blue Chloranil).

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) to improve resin swelling. Use PyAOP or Triphosgene (to form acid chloride in situ) for extreme cases.

  • Issue: Racemization (Detected by HPLC).

    • Solution: Use HOAt as an additive.[6][9] Lower the activation temperature to 0°C for the first 15 minutes. Ensure the amino acid quality (start with pure D-isomer).

  • Issue: Diketo-piperazine (DKP) Formation.

    • Context: Occurs easily after deprotecting the second amino acid attached to the proline or

      
      -Me residue.
      
    • Solution: Avoid leaving the dipeptide in neutralized state. Couple the third amino acid immediately after neutralization.

References
  • BenchChem. Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Application Note. Link

  • Aapptec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Bulletin 1177. Link

  • Vojkovsky, T. Detection of secondary amines on solid phase. Peptide Research, 1995, 8, 236-237.[4] (Source for Chloranil Test protocol).

  • Coste, J., et al.Coupling N-methylated amino acids using PyBroP and PyCloP. Tetrahedron Letters, 1991.
  • ChemPep. Boc Solid Phase Peptide Synthesis Protocols.Link

Sources

Application

Application Note: Advanced Cleavage Cocktails for Boc-D-MeTyr(Bzl)-OH Peptides

Abstract & Strategic Overview The inclusion of Boc-D-MeTyr(Bzl)-OH (N-methyl-O-benzyl-D-tyrosine) in peptide sequences is a hallmark of peptidomimetic drug design. The N-methylation confers proteolytic stability and impr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The inclusion of Boc-D-MeTyr(Bzl)-OH (N-methyl-O-benzyl-D-tyrosine) in peptide sequences is a hallmark of peptidomimetic drug design. The N-methylation confers proteolytic stability and improves membrane permeability, while the D-configuration arrests enzymatic recognition. However, the benzyl (Bzl) ether protection on the tyrosine side chain presents a significant chemical challenge during the final cleavage step.

Unlike acid-labile tert-butyl systems (Fmoc chemistry), the Bzl group requires strong acidolysis (HF, TFMSA, or TMSOTf) to remove.[1] This process generates reactive benzyl carbocations (


)  via an 

mechanism.[2] If not aggressively scavenged, these electrophiles irreversibly alkylate the electron-rich phenolic ring of the parent tyrosine, forming 3-benzyl-tyrosine adducts (+90 Da mass shift) that are often inseparable by HPLC.

This guide details three "High-Scavenger" protocols designed specifically to suppress


 re-attachment while preserving the integrity of the N-methylated peptide backbone.

Mechanistic Insight: The Benzyl Cation Problem

To ensure purity, one must understand the enemy: the Benzyl Cation. In standard "High HF" cleavage, the Bzl group leaves rapidly, creating a high local concentration of carbocations.

The Scavenger Logic
  • Anisole is insufficient: While common, anisole can transfer the benzyl cation back to the Tyrosine ring.

  • p-Cresol is mandatory: p-Cresol mimics the electronic structure of Tyrosine. It acts as a "decoy," trapping the

    
     ion to form benzyl-cresol, which is easily washed away.
    
  • Dimethyl Sulfide (DMS): Used in the "Low-High" method to switch the mechanism from

    
     (cationic) to 
    
    
    
    (concerted), drastically reducing cation generation.
Visualization: The Alkylation Pathway vs. Scavenging

G Start Boc-D-MeTyr(Bzl)-Resin Inter Intermediate Complex Start->Inter Protonation Acid Strong Acid (HF/TFMSA) Cation Benzyl Cation (Bzl+) Inter->Cation SN1 Cleavage GoodProduct Native Peptide (D-MeTyr) Inter->GoodProduct Deprotection Scavenger Scavenger (p-Cresol/DMS) Cation->Scavenger Fast Trapping Risk Tyrosine Ring (Nucleophile) Cation->Risk Alkylation (Side Rxn) Safe Benzyl-Cresol (Washed Away) Scavenger->Safe BadProduct 3-Benzyl-Tyr Adduct (+90 Da impurity) Risk->BadProduct

Figure 1: The competition between scavenger trapping and irreversible tyrosine alkylation during acidolysis.

Protocol A: The "Low-High" HF Method (Gold Standard)[1]

Best For: Peptides containing Met, Trp, or multiple Tyr(Bzl) residues. Mechanism: The "Low" step uses DMS as a bulk solvent to promote an


-like mechanism, removing the Bzl group without generating free carbocations. The "High" step removes resistant groups (like Arg-Tos).[3][4]
Reagents
  • Anhydrous Hydrogen Fluoride (HF)[1]

  • Dimethyl Sulfide (DMS)[1][5]

  • p-Cresol (4-Methylphenol)

  • Safety Note: HF is a bone-seeking poison. Calcium gluconate gel must be on hand.

Step-by-Step Procedure
  • Preparation: Place 0.5 g of dried peptide-resin into the Teflon reaction vessel of the HF apparatus. Add a magnetic stir bar.

  • Low HF Step (The Protection Step):

    • Cool the vessel to -78°C (Dry ice/acetone).

    • Distill DMS (6.5 mL) and p-Cresol (1.0 mL) into the vessel.

    • Distill HF (2.5 mL) into the vessel. Ratio: HF:DMS:p-Cresol (25:65:10).[1][4]

    • Warm to 0°C (Ice bath) and stir for 2 hours .

    • Result: Bzl groups are removed via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mechanism. Met(O) is reduced to Met.
      
  • Evaporation: Evaporate the HF and DMS under high vacuum at 0°C.

  • High HF Step (The Completion Step):

    • Distill fresh HF (9.0 mL) into the vessel containing the resin and p-cresol residue.

    • Ratio: HF:p-Cresol (~90:10).

    • Stir at 0°C for 45-60 minutes .

  • Workup:

    • Evaporate HF completely.

    • Precipitate peptide with cold diethyl ether (removes p-cresol and scavenged byproducts).[5]

    • Extract peptide into 10-50% Acetic Acid/Water or Buffer A.

    • Lyophilize.[5]

Protocol B: TFMSA Cleavage (Glassware Alternative)[1]

Best For: Labs without a dedicated HF line. Mechanism: Trifluoromethanesulfonic acid (TFMSA) is a superacid liquid at room temperature. It mimics HF acidity but is less volatile.

Reagents
  • TFA (Trifluoroacetic Acid)[5][6][7]

  • TFMSA (Trifluoromethanesulfonic Acid)[1]

  • Thioanisole[5][6][8]

  • EDT (Ethanedithiol) - Optional, if Trp is present

Step-by-Step Procedure
  • Cooling: Place 0.5 g peptide-resin in a round-bottom flask. Cool to 0°C.[6]

  • Cocktail Preparation (Premix carefully):

    • Mix TFA (10 mL) and Thioanisole (1 mL).

    • If Trp present: Add EDT (0.5 mL).[6]

    • Add this mixture to the resin and soak for 10 mins.

  • Acid Addition:

    • Slowly add TFMSA (1 mL) dropwise while stirring at 0°C. Exothermic reaction.

    • Standard Ratio: TFA:TFMSA:Thioanisole (10:1:1).

  • Reaction:

    • Allow to warm to Room Temperature.[5][8]

    • Stir for 90 - 120 minutes .

  • Precipitation:

    • Pour the mixture into 200 mL of cold Diethyl Ether.

    • Centrifuge to collect the pellet.

    • Crucial: TFMSA salts are sticky. Wash the pellet 3x with ether.[1]

Protocol C: TMSOTf (The Silyl Method)[1]

Best For: Milder conditions, avoiding HF toxicity.[9] Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid, silylating the benzyl ether oxygen and forcing cleavage.

Reagents
  • TMSOTf[1][9]

  • TFA[1][4][5][6][7][8][10][11][12]

  • m-Cresol (or Thioanisole)[6]

Step-by-Step Procedure
  • Cocktail: Mix TMSOTf (1.95 mL), TFA (6.90 mL), and m-Cresol (1.2 mL).

  • Reaction:

    • Add cocktail to 1 g dried resin at 0°C.

    • Stir for 2 hours at 0°C.

  • Workup:

    • Filter to remove resin.[5][6][8]

    • Precipitate filtrate in cold ether.[5][6][8]

Comparative Data & Decision Matrix

FeatureLow-High HFTFMSATMSOTf
Bzl Removal Efficiency Excellent (

mechanism)
Good (

)
Good
Tyr Alkylation Risk Lowest ModerateLow
Safety Hazard Extreme (Bone toxicity)High (Corrosive)Moderate (Corrosive)
Equipment Teflon/Kel-F LineStandard GlasswareStandard Glassware
Met(O) Reduction Yes (in situ)No (requires separate step)No
Workflow Decision Tree

DecisionTree Start Start: Boc-D-MeTyr(Bzl) Cleavage HF_Available Is an HF Apparatus Available? Start->HF_Available Met_Trp Contains Met or Trp? HF_Available->Met_Trp Yes ProtocolB Protocol B: TFMSA (Standard Lab) HF_Available->ProtocolB No ProtocolA Protocol A: Low-High HF (Highest Purity) Met_Trp->ProtocolA Yes (Critical) Met_Trp->ProtocolA No (Still Recommended) ProtocolC Protocol C: TMSOTf (Alternative) ProtocolB->ProtocolC If TFMSA fails

Figure 2: Selection guide for cleavage protocols based on lab infrastructure and peptide complexity.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society. 
    
  • Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. The Peptides Analysis, Synthesis, Biology.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from Thermo Fisher Technical Resources.

Sources

Method

Application Notes and Protocols for Boc-D-MeTyr(Bzl)-OH: A Guide for Researchers

Introduction: Navigating the Use of a Key Building Block in Peptide Synthesis Boc-D-MeTyr(Bzl)-OH, or N-α-tert-butyloxycarbonyl-N-α-methyl-O-benzyl-D-tyrosine, is a specialized amino acid derivative pivotal for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Use of a Key Building Block in Peptide Synthesis

Boc-D-MeTyr(Bzl)-OH, or N-α-tert-butyloxycarbonyl-N-α-methyl-O-benzyl-D-tyrosine, is a specialized amino acid derivative pivotal for the synthesis of complex peptides, particularly in the realm of drug discovery and development.[1][2] Its unique structural features—the D-configuration, the N-terminal methyl group, and the benzyl protection on the tyrosine side chain—offer strategic advantages in designing peptides with enhanced stability and specific pharmacological profiles. This guide provides a comprehensive overview of the essential storage and handling guidelines, detailed protocols for its application, and the scientific rationale behind these recommendations to ensure experimental success and user safety.

I. Core Characteristics and Storage Recommendations

Proper storage is fundamental to preserving the integrity and reactivity of Boc-D-MeTyr(Bzl)-OH. The stability of this reagent is paramount for achieving high yields and purity in peptide synthesis.

Physicochemical Properties

A foundational understanding of the material's properties is crucial for its effective use.

PropertyValue
Chemical Formula C₂₂H₂₇NO₅[3]
Molecular Weight 385.45 g/mol
Appearance White to off-white solid/powder[4]
Purity Typically ≥98% (HPLC)[5]
Long-Term and Short-Term Storage Protocols

To prevent degradation, stringent storage conditions must be maintained. The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions, and the compound can be susceptible to moisture.

ConditionTemperatureDurationRationale
Long-Term Storage (Powder) -20°C[4]Up to 3 years[4]Minimizes degradation and preserves the integrity of the protecting groups.
Short-Term Storage (Powder) 2-8°C[6]Up to 2 years[7]Suitable for frequently used stock.
In-Solvent Storage -80°CUp to 6 months[4][8]Recommended for stock solutions to prevent repeated freeze-thaw cycles which can lead to degradation.
In-Solvent Storage -20°CUp to 1 month[4][8]For working solutions that will be used in the near future.

Expert Insight: The benzyl (Bzl) protecting group is generally stable but can be sensitive to strong acidic conditions over extended periods, which is a key consideration during peptide synthesis and cleavage.[9]

II. Safe and Effective Handling Protocols

Adherence to proper handling procedures is critical not only for the success of the experiment but also for the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

Boc-D-MeTyr(Bzl)-OH, like many laboratory chemicals, requires careful handling to avoid potential irritation and exposure.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[3]

  • Personal Protective Equipment:

    • Eye Protection: Safety glasses or goggles are mandatory.[10]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[11]

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[11]

    • Skin and Body Protection: A lab coat should be worn to prevent skin contact.[10]

Workflow for Handling and Weighing

The following workflow is designed to ensure accuracy and safety when preparing Boc-D-MeTyr(Bzl)-OH for use.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_cleanup Cleanup and Storage A Equilibrate Container to Room Temperature B Transfer to Weighing Vessel in a Fume Hood A->B Prevents moisture condensation C Add Appropriate Solvent (e.g., DMF, NMP, DCM) B->C Accurate weighing D Ensure Complete Dissolution (Vortex or Gentle Sonication) C->D Prepare for reaction E Tightly Seal Main Container D->E After taking required amount F Return to Recommended Storage Conditions E->F Maintain stability

Figure 1: Recommended workflow for handling Boc-D-MeTyr(Bzl)-OH.

Causality in Practice: Allowing the container to equilibrate to room temperature before opening is a critical step to prevent condensation of atmospheric moisture onto the cold powder. Moisture can lead to hydrolysis of the Boc group, rendering the amino acid derivative unsuitable for synthesis.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-MeTyr(Bzl)-OH is a cornerstone of the Boc/Bzl strategy in SPPS, which relies on graded acid lability for the removal of protecting groups.[6][12]

The Boc/Bzl Protection Strategy

This classical approach to peptide synthesis involves the use of the acid-labile Boc group for temporary N-terminal protection and more acid-stable protecting groups, such as benzyl ethers, for the side chains.[12] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13]

G start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection 1. neutralization Neutralization (e.g., DIEA in NMP) deprotection->neutralization 2. coupling Coupling of Boc-D-MeTyr(Bzl)-OH neutralization->coupling 3. elongated_peptide Elongated Peptide coupling->elongated_peptide 4.

Figure 2: The iterative cycle of peptide chain elongation using the Boc/Bzl strategy.
Protocol for Coupling Boc-D-MeTyr(Bzl)-OH

This protocol outlines a standard procedure for coupling Boc-D-MeTyr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Boc-D-MeTyr(Bzl)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in the chosen solvent (DMF or NMP) for at least 30 minutes.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve Boc-D-MeTyr(Bzl)-OH (3-4 equivalents relative to the resin substitution) in the solvent.

    • Add the coupling reagent (e.g., HBTU, 3-4 equivalents).

    • Add DIEA (6-8 equivalents) to the mixture.

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling. A negative test indicates the absence of free primary amines.

  • Washing: After a successful coupling, thoroughly wash the resin with the solvent to remove excess reagents and byproducts.

Expert Justification: The use of an excess of the amino acid and coupling reagents helps to drive the reaction to completion, ensuring a high yield of the desired peptide. The choice of coupling reagent can be critical for sterically hindered couplings, which may be a factor with the N-methylated amino acid.

Deprotection and Cleavage

The removal of the N-terminal Boc group is typically achieved with trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of the benzyl side-chain protecting group requires a stronger acid.

  • Boc Deprotection: A solution of 25-50% TFA in dichloromethane (DCM) is commonly used.[12]

  • Final Cleavage: Anhydrous HF or TFMSA is the standard for cleaving the peptide from the resin and removing the benzyl group.[13][14] This is a hazardous procedure that requires specialized equipment and strict safety protocols.

IV. Troubleshooting and Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive, a second coupling may be necessary. The N-methyl group on Boc-D-MeTyr(Bzl)-OH can present steric hindrance, potentially slowing down the reaction.

  • Side Reactions: During the final cleavage, scavengers such as anisole or thioanisole should be included to prevent re-attachment of the benzyl carbocation to other residues in the peptide, such as tryptophan or methionine.

  • Benzyl Group Migration: Under repeated acidic conditions for Boc deprotection, a minor migration of the benzyl protecting group from the oxygen to the tyrosine ring can occur.[9] For very long peptides where a tyrosine residue is near the N-terminus, alternative protecting groups may be considered.

V. Conclusion

Boc-D-MeTyr(Bzl)-OH is a valuable tool for the synthesis of modified peptides. A thorough understanding of its properties and the rationale behind its handling and application protocols is essential for its successful and safe implementation in research and development. By adhering to the guidelines outlined in this document, scientists can confidently incorporate this key building block into their synthetic strategies to advance the frontiers of peptide science.

References

  • MedChemExpress. Boc-L-Tyrosine methyl ester | Amino Acid Derivative. MedChemExpress. Accessed January 29, 2026.
  • MedChemExpress. Boc-D-Tyr-OH | Amino Acid Derivative. MedChemExpress. Accessed January 29, 2026.
  • AAPPTec, LLC. MSDS - Safety Data Sheet: Boc-MeTyr(Bzl)-OH. AAPPTec. Accessed January 29, 2026.
  • MedChemExpress. Boc-Tyr(Boc)-OH | Amino Acid Derivative. MedChemExpress. Accessed January 29, 2026.
  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. Carl ROTH. Accessed January 29, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: N-Boc-N-methyl-O-benzyl-D-tyrosine. Fisher Scientific. Accessed January 29, 2026.
  • Sigma-Aldrich. Safety Data Sheet: Benzyl ether. Sigma-Aldrich. Accessed January 29, 2026.
  • Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Accessed January 29, 2026.
  • PubChem. Boc-MeThr(Bzl)-OH | C17H25NO5 | CID 7019524.
  • AAPPTec. Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. Accessed January 29, 2026.
  • PubChem. Boc-MeTyr-OH | C15H21NO5 | CID 7019889.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Published February 27, 2024.
  • Sigma-Aldrich. Boc-Tyr(Bzl)-OH = 99.0 T 2130-96-3. Sigma-Aldrich. Accessed January 29, 2026.
  • ChemicalBook. BOC-D-METYR(BZL)-OH CHA manufacturers and suppliers in india. ChemicalBook. Accessed January 29, 2026.
  • AAPPTec. Boc-MeTyr(Bzl)-OH [64263-81-6]. Aapptec Peptides. Accessed January 29, 2026.
  • PubMed. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
  • Benchchem. The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Benchchem. Accessed January 29, 2026.
  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Published November 30, 2014.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Boc-Tyr(Bzl)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Published January 29, 2026.
  • Merck Millipore. Boc Resin Cleavage Protocol. Merck Millipore. Accessed January 29, 2026.
  • ResearchGate. Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis.
  • PubMed. Applications of the Mitsunobu Reaction in Peptide Chemistry.
  • Wiley Online Library. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Wiley Online Library. Accessed January 29, 2026.
  • AAPPTec. Planning a Peptide Synthesis. AAPPTec. Accessed January 29, 2026.
  • ResearchGate. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Beilstein Journal of Organic Chemistry. Cross-dehydrogenative coupling for the intermolecular C–O bond formation. Beilstein Institute. Accessed January 29, 2026.
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences. Accessed January 29, 2026.
  • ResearchGate. Molybdenum-Catalyzed Cross-Coupling of Benzyl Alcohols: Direct C–OH Bond Transformation via [2 + 2]-Type Addition and Elimination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Peptide Synthesis

Welcome to the Technical Support Center dedicated to navigating the complexities of N-methyl peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of N-methyl peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are looking to harness the significant benefits of N-methylation—such as enhanced metabolic stability, improved cell permeability, and modulated bioactivity—while mitigating the inherent synthetic challenges. The primary obstacle in synthesizing these valuable molecules is steric hindrance, which can dramatically impact coupling efficiency and, ultimately, the success of your synthesis.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to steric hindrance in your N-methylated peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of N-methyl peptide synthesis, and why is it a significant problem?

A1: Steric hindrance in N-methyl peptide synthesis refers to the spatial obstruction caused by the methyl group on the amide nitrogen of the peptide backbone.[1] This seemingly small modification dramatically increases the bulk around the nitrogen atom, which is the nucleophile in the peptide bond formation reaction. In contrast to a primary amine in standard solid-phase peptide synthesis (SPPS), this tertiary amine is more crowded, physically impeding the approach of the activated carboxylic acid of the incoming amino acid.[1] This obstruction leads to slower reaction kinetics and often incomplete coupling, resulting in deletion sequences (peptides missing one or more amino acids) and reduced overall yield. The problem is particularly severe when attempting to couple two consecutive N-methylated amino acids.[1][2]

Q2: How does N-methylation benefit peptide-based drug candidates?

A2: The inclusion of N-methyl groups on the peptide backbone can significantly improve the pharmacokinetic properties of peptide therapeutics.[3][4] Key advantages include:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases and peptidases, leading to a longer in vivo half-life.[3][5]

  • Improved Oral Bioavailability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which can enhance its ability to cross cell membranes and improve absorption from the gastrointestinal tract.[2][3][4]

  • Conformational Control: The steric bulk of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can help to lock the peptide into its bioactive conformation, potentially increasing target affinity and specificity.[5][6]

  • Increased Solubility: In some cases, N-methylation can inhibit aggregation and increase water solubility.[2]

Q3: What are the initial signs of a difficult coupling reaction due to steric hindrance?

A3: During your synthesis, several indicators can signal poor coupling efficiency:

  • Positive Qualitative Tests: A positive result from a qualitative test for unreacted primary or secondary amines, such as the bromophenol blue test, after a coupling step indicates that the reaction has not gone to completion.[1][2] Note that the traditional ninhydrin (Kaiser) test is not reliable for N-methylated amines as it primarily detects primary amines.

  • Mass Spectrometry Analysis of a Test Cleavage: Analyzing a small sample of the resin-bound peptide after a difficult coupling step can reveal the presence of the expected product alongside a significant amount of the unreacted peptide (a deletion sequence).

  • Repetitive Incomplete Reactions: If you consistently observe the need for double or even triple coupling cycles for a particular residue, steric hindrance is a likely culprit.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-methylated peptides and provides actionable solutions.

Issue 1: Low Coupling Efficiency When Introducing an N-Methylated Amino Acid

Cause: The steric bulk of the N-methylated amino acid being coupled is hindering its reaction with the N-terminus of the growing peptide chain.

Solutions:

  • Optimize Your Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[2] More potent reagents are required to overcome the steric barrier.

    • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[2][7] The presence of the HOAt anion in HATU is believed to accelerate the coupling reaction.

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for challenging couplings.[2][8]

    • Immonium-type Reagents: COMU is a newer generation coupling reagent that shows efficiency comparable to HATU but with improved safety and solubility profiles.[9]

  • Increase Equivalents and Reaction Time: For difficult couplings, increasing the equivalents of the N-methylated amino acid and coupling reagent (e.g., to 4 equivalents each relative to the resin substitution) can drive the reaction to completion.[1][2] Extending the reaction time to 1-2 hours or longer may also be necessary.[1]

  • Employ Double Coupling: If a qualitative test indicates incomplete coupling after the initial reaction time, a second coupling with a fresh solution of activated amino acid is a reliable strategy.[1][2]

  • Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, including sterically hindered ones, by efficiently transferring energy to the solvent and reactants.[3] This can lead to shorter reaction times and improved yields.

Issue 2: Extremely Difficult Coupling Between Two Consecutive N-Methylated Amino Acids

Cause: This is the most challenging scenario in N-methyl peptide synthesis due to the compounded steric hindrance of both the incoming amino acid and the N-terminal residue on the resin.

Solutions:

  • Utilize Highly Reactive Coupling Reagents: In these cases, reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or the in-situ formation of amino acid chlorides can be effective.[2] PyBroP is known for its high reactivity but should be used with caution due to potential side reactions.

  • Optimize Reaction Conditions: Cooling the reaction mixture to 0°C before the addition of a hindered base like DIPEA can sometimes improve outcomes with reagents like PyBroP.[2]

  • On-Resin N-Methylation as an Alternative: Instead of coupling a pre-synthesized N-methylated amino acid, you can couple the corresponding unprotected amino acid and then perform the N-methylation on the resin-bound peptide. This approach can sometimes bypass a difficult coupling step. The most common method involves a three-step sequence:

    • Activation of the amine with an o-nitrobenzenesulfonyl (o-NBS) group.[10][11][12]

    • Alkylation of the activated nitrogen with a methylating agent.[10][11]

    • Removal of the o-NBS protecting group.[10][11]

    On_Resin_N_Methylation Resin_Peptide Resin-Bound Peptide (-NH2) Sulfonylation Sulfonylation (o-NBS-Cl, Base) Resin_Peptide->Sulfonylation Sulfonylated_Peptide Sulfonylated Peptide (-NH-o-NBS) Sulfonylation->Sulfonylated_Peptide Methylation Methylation (e.g., Dimethyl sulfate, Base) Sulfonylated_Peptide->Methylation Methylated_Sulfonamide Methylated Sulfonamide (-N(Me)-o-NBS) Methylation->Methylated_Sulfonamide Desulfonylation Desulfonylation (e.g., Mercaptoethanol, DBU) Methylated_Sulfonamide->Desulfonylation N_Methyl_Peptide N-Methylated Peptide (-NHMe) Desulfonylation->N_Methyl_Peptide

    Caption: On-resin N-methylation workflow.

Issue 3: Side Reactions During Synthesis or Cleavage

Cause: The altered reactivity and steric environment of N-methylated peptides can make them susceptible to side reactions, particularly during prolonged exposure to acidic cleavage cocktails.

Solutions:

  • Diketopiperazine (DKP) Formation: The presence of an N-methylated amino acid can promote the formation of DKPs, especially at the dipeptide stage. Using a resin with lower steric hindrance, such as Sieber amide resin, may help mitigate this.[7]

  • Fragmentation: Fragmentation between consecutive N-methylated amino acids can occur during TFA cleavage.[8] Optimizing the cleavage time is crucial; prolonged exposure to strong acid should be avoided.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, the risk of racemization can increase with highly activating coupling conditions. Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA may be beneficial in sensitive cases.[9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Fmoc-N-Methyl Amino Acid

This protocol is a robust starting point for coupling most Fmoc-N-methyl amino acids.

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Mix for 2-5 minutes at room temperature.[1][2]

  • Coupling: Add the activation solution to the resin. Shake the reaction vessel at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a qualitative test (e.g., bromophenol blue) to check for completion.

  • Double Coupling (if necessary): If the test is positive (indicating incomplete coupling), filter the resin, and repeat steps 4-6 with a fresh activation solution.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents before proceeding to the next deprotection step.

HATU_Coupling_Workflow cluster_activation Activation cluster_reaction Reaction Cycle Start Start: Deprotected Resin-Bound Peptide Pre_Activation Pre-activation: Fmoc-N-Me-AA + HATU + DIPEA in DMF (2-5 min) Coupling Coupling Reaction (1-2 hours) Start->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Wash_1 Wash with DMF Monitoring->Wash_1 Double_Coupling Repeat Coupling Step Monitoring->Double_Coupling Incomplete Wash_2 Final Wash with DMF Monitoring->Wash_2 Complete Double_Coupling->Coupling End Proceed to Next Deprotection/Coupling Wash_2->End

Caption: Workflow for HATU-mediated coupling.

Protocol 2: PyBroP-Mediated Coupling for Highly Hindered Junctions

This protocol is recommended for particularly challenging couplings, such as between two N-methylated residues.

  • Resin Preparation: Follow steps 1-3 from Protocol 1.

  • Reagent Preparation: Suspend the resin in DCM (approx. 10 mL/gram of resin). In a separate vessel, dissolve 2 equivalents of the protected amino acid in DCM or DMF. Add this solution to the resin.[2]

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add 2 equivalents of PyBroP.[2]

  • Base Addition: Add 6 equivalents of DIPEA to the cooled mixture.[2]

  • Reaction: Allow the reaction to proceed, monitoring as necessary. Reaction times may vary significantly based on the specific residues.

  • Washing: Once complete, filter and wash the resin thoroughly with DCM and DMF.

Data Summary

The choice of coupling reagent is critical for success. The following table summarizes the relative effectiveness of common reagents for sterically hindered couplings.

Coupling ReagentTypeRelative Effectiveness for N-Me CouplingsKey Considerations
HBTU/HCTUUronium/AminiumLow to ModerateOften insufficient for N-methylated residues.[2]
HATUUronium/AminiumHighGenerally the reagent of choice for most N-Me couplings.[2][7]
PyBOP/PyAOPPhosphoniumHighVery effective, PyAOP is particularly potent for difficult sequences.[2][8]
PyBroPPhosphoniumVery HighExtremely reactive, best reserved for the most difficult couplings.[2]
COMUImmoniumHighEfficacy similar to HATU with a better safety profile.[9]

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis and Applications (pp. 115-125). Humana Press. [Link]

  • Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing.
  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). N‐Methylation of Peptides: A New Perspective in Medicinal Chemistry. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Boc-D-MeTyr(Bzl)-OH Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids. The coupling of N-methylated residues like Boc-D-MeTyr(Bzl)-OH is a frequent bottleneck in peptide synthesis, often resulting in slow reaction times, incomplete coupling, and the generation of deletion sequences.

This document provides a structured, in-depth approach to troubleshooting and optimizing this specific coupling reaction. We will move beyond simple protocol recitation to explain the underlying chemical principles, enabling you to make informed decisions to accelerate your synthesis while maintaining peptide integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with Boc-D-MeTyr(Bzl)-OH.

Q1: Why is my Boc-D-MeTyr(Bzl)-OH coupling reaction so slow compared to other amino acids?

The slow reaction kinetics are primarily due to steric hindrance. Boc-D-MeTyr(Bzl)-OH possesses two bulky substituents on the nitrogen atom: the tert-butoxycarbonyl (Boc) protecting group and a methyl group. This N-methylation significantly obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the formation of the peptide bond.[1][2]

Q2: What is the best type of coupling reagent for a hindered residue like this?

For sterically demanding couplings, onium salts (aminium/uronium and phosphonium) are vastly superior to carbodiimides like DCC or DIC.[2][3] Reagents such as HATU, HCTU, and COMU are specifically designed to create highly reactive activated esters that can overcome significant steric barriers.[3][4]

  • HATU is often considered a gold standard for difficult couplings because it forms a highly reactive OAt-ester.[2][3]

  • COMU is an excellent modern alternative that forms a reactive Oxyma-ester. It offers high coupling efficiency, often comparable to HATU, with the added benefits of being non-explosive and having better solubility.[3][5] It has shown particular success in couplings of N-methyl amino acids.[1]

Q3: How can I increase the reaction speed without compromising the final product's purity, specifically by avoiding racemization?

Optimizing reaction time is a balance between accelerating the coupling and preventing side reactions. The key is to enhance reactivity through chemical means rather than brute force (like excessive heat).

  • Use a High-Efficiency Reagent: Switch from a standard reagent like HBTU to a more potent one like HATU or COMU.[2][3]

  • Optimize Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For residues prone to racemization, a weaker base like sym-collidine can be beneficial, though it may slightly slow the reaction.[1][6]

  • Control Temperature: Mild heating (e.g., 35-40°C) can be effective, but it must be carefully monitored as higher temperatures significantly increase the risk of racemization.[7]

Q4: Is microwave-assisted peptide synthesis (MAPS) a good option for this coupling?

Yes, microwave synthesis can be highly effective. The rapid, localized heating provided by a microwave synthesizer can dramatically reduce reaction times from hours to minutes.[8][9] This short exposure to high temperature often minimizes the window for side reactions like racemization compared to prolonged conventional heating.[8] It is particularly useful for overcoming aggregation and coupling hindered amino acids.[10]

Part 2: Troubleshooting Guide for Slow or Incomplete Coupling

This section provides a systematic workflow for diagnosing and solving incomplete coupling of Boc-D-MeTyr(Bzl)-OH, often indicated by a persistent positive ninhydrin test.

Troubleshooting Decision Workflow

The following diagram outlines a logical progression for troubleshooting.

G start Start: Ninhydrin test is positive after standard coupling time reagent Step 1: Evaluate Coupling Reagent. Is it optimized for hindered coupling (e.g., HATU, COMU)? start->reagent stoichiometry Step 2: Optimize Stoichiometry. Are you using a sufficient excess of amino acid and reagent? reagent->stoichiometry If Yes success Success: Coupling is complete. (Negative Ninhydrin Test) reagent->success If No, switch to HATU/COMU & re-run coupling temp Step 3: Adjust Reaction Temperature. Can the temperature be safely increased? stoichiometry->temp If Yes stoichiometry->success If No, increase excess & re-run coupling double_couple Step 4: Perform a Double Coupling. temp->double_couple If Yes, increase to 40°C or use microwave temp->double_couple If No (risk of side reactions) solvent Step 5: Check Solvent System. Is aggregation a potential issue? double_couple->solvent solvent->success If No solvent->success If Yes, switch to NMP or add chaotropic salts & re-run coupling

Caption: Decision tree for troubleshooting incomplete coupling.

Step 1: Evaluate and Select Your Coupling Reagent

The single most impactful change you can make is selecting a more powerful coupling reagent. Carbodiimide-based methods are generally inefficient for this type of reaction.[11]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Class Relative Reactivity Racemization Risk Key Considerations
DIC/HOBt Carbodiimide Low-Moderate Moderate Inexpensive but slow for hindered couplings. Risk of N-acylurea side product.[1][12]
HBTU Aminium/Uronium High Low Good general-purpose reagent, but may be insufficient for N-methylated residues.[2][3]
HCTU Aminium/Uronium Very High Low More reactive and often more cost-effective than HBTU, with performance approaching HATU.[4]
HATU Aminium/Uronium Highest Very Low Gold standard for difficult couplings due to the formation of the highly reactive HOAt ester.[2][3][4]

| COMU | Aminium/Uronium | Highest | Very Low | Performance comparable to HATU. Safer (non-explosive), with excellent solubility.[3][5] |

Recommendation: For Boc-D-MeTyr(Bzl)-OH, start with HATU or COMU for the highest probability of success in the shortest time.

Step 2: Optimize Reagent Stoichiometry

For difficult couplings, a larger excess of both the amino acid and the coupling reagents is required to drive the reaction to completion.

Table 2: Recommended Molar Equivalents (relative to resin capacity)

Reagent Standard Coupling Hindered Coupling (Boc-D-MeTyr(Bzl)-OH)
Boc-Amino Acid 3.0 eq 4.0 - 5.0 eq
Coupling Reagent (e.g., HATU) 2.9 eq 3.9 - 4.9 eq

| Base (e.g., DIPEA) | 6.0 eq | 8.0 - 10.0 eq |

Causality: A higher concentration of reactants increases the frequency of effective collisions, helping to overcome the high activation energy associated with steric hindrance. Using a slight sub-stoichiometric amount of coupling reagent relative to the amino acid ensures that all the expensive reagent is consumed in activating the acid, preventing side reactions with the free N-terminus.[2]

Step 3: Adjust Reaction Temperature

If optimizing the reagent and stoichiometry is insufficient, cautiously increasing the temperature can be effective.

  • Conventional Heating: Raise the temperature of the reaction vessel to 35-40°C and hold for 1-2 hours. Monitor for completion. Avoid exceeding 50°C to minimize the risk of racemization.[7][10]

  • Microwave-Assisted Synthesis: Use a dedicated peptide synthesizer with a microwave heating protocol. Typical conditions are 2-5 minutes at 75-90°C. This is often the fastest and most effective method.[8]

Step 4: Perform a "Double Coupling"

If the coupling is still incomplete after an extended time (e.g., >2 hours), a second coupling can be performed. After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF, and then add a fresh solution of the amino acid, coupling reagent, and base.[8] This re-establishes a high concentration of fresh reactants to couple any remaining free amines.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling with HATU

This protocol is designed for manual or automated solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following the deprotection of the N-terminal Boc group and subsequent neutralization, ensure the resin is well-swollen in DMF.

  • Activation Solution: In a separate vessel, dissolve Boc-D-MeTyr(Bzl)-OH (4.0 eq) and HATU (3.9 eq) in DMF.

  • Pre-activation: Add DIPEA (8.0 eq) to the activation solution and vortex briefly. Allow this mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for at least 2 hours. For faster results, heat to 40°C for 1 hour.

  • Monitoring: Perform a qualitative ninhydrin test to check for the presence of free primary amines. If the test is negative (beads are colorless or yellow), the coupling is complete.

  • Washing: If the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Microwave-Assisted Coupling

This protocol requires a microwave peptide synthesizer.

  • Reagent Delivery: Add the solution of Boc-D-MeTyr(Bzl)-OH (4.0 eq), HCTU or COMU (3.9 eq), and DIPEA (8.0 eq) in DMF to the reaction vessel.

  • Microwave Program: Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes.

  • Cooling & Washing: After the cycle, cool the vessel and wash the resin as per the instrument's standard procedure.

  • Confirmation: A confirmatory ninhydrin test is recommended, though typically unnecessary with this method.

Part 4: Managing Side Reactions: The Threat of Racemization

Aggressive conditions used to speed up coupling can increase the risk of racemization, where the D-amino acid epimerizes to the L-amino acid. This is a critical issue as it leads to diastereomeric impurities that are difficult to separate.

Mechanism of Racemization

The primary pathway for racemization during coupling is through the formation of a 5(4H)-oxazolone intermediate. The base used in the reaction can abstract the proton from the alpha-carbon of this intermediate, leading to a loss of stereochemical integrity.

G ActivatedAcid Activated Boc-D-MeTyr(Bzl)-OH Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral at Cα) ActivatedAcid->Oxazolone Base-catalyzed cyclization RacemizedProduct L-MeTyr(Bzl) incorporated into peptide Oxazolone->RacemizedProduct Nucleophilic attack by peptide N-terminus

Caption: Simplified racemization pathway via an oxazolone intermediate.

Strategies to Minimize Racemization:

  • Use Additives: Coupling reagents like HATU and COMU contain built-in additives (HOAt and Oxyma, respectively) that are highly effective at suppressing oxazolone formation and thus minimizing racemization.[1][10]

  • Avoid Excess Base: Use the minimum amount of base necessary to facilitate the reaction.[7] See Table 2 for recommended stoichiometry.

  • Lower the Temperature: If racemization is detected, perform the coupling at a lower temperature (e.g., 0°C to room temperature), even if it extends the reaction time.[7]

  • Choose the Right Base: In extreme cases, switching from the strong, sterically hindered base DIPEA to the weaker base N-methylmorpholine (NMM) can reduce racemization.[6]

By understanding the interplay between steric hindrance, reagent reactivity, and reaction conditions, you can transform the coupling of Boc-D-MeTyr(Bzl)-OH from a challenge into a routine, efficient step in your synthesis workflow.

References

  • Vertex AI Search Result. (N.D.). Boc-D-MeTyr(Bzl)-OH Supplier & Distributor of CAS# 106752-87-0.
  • Vertex AI Search Result. (N.D.). How to Optimize Peptide Synthesis?.
  • Vertex AI Search Result. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem. (N.D.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Vertex AI Search Result. (N.D.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • SciSpace. (N.D.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
  • Sigma-Aldrich. (N.D.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (N.D.). Coupling Reagents.
  • AAPPTEC. (N.D.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Vertex AI Search Result. (N.D.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Collins, J., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory.

Sources

Troubleshooting

Section 1: Frequently Asked Questions - The "Why" Behind Aggregation

As a Senior Application Scientist, I've frequently guided researchers through the complexities of handling N-methylated peptides. Their unique properties, which make them excellent candidates for drug development, are th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of handling N-methylated peptides. Their unique properties, which make them excellent candidates for drug development, are the very source of significant bench-top challenges. N-methylation boosts metabolic stability and membrane permeability by removing a hydrogen bond donor and adding steric bulk, but this modification often drastically reduces aqueous solubility, leading to aggregation.[1]

This guide is structured to address these challenges head-on. We will move from understanding the fundamental causes of aggregation to a practical, question-driven troubleshooting guide, complete with detailed protocols and reference data.

This section addresses the core principles governing the behavior of hydrophobic N-methylated peptides.

Q1: What makes N-methylated peptides so susceptible to aggregation?

A: The tendency to aggregate stems from two primary consequences of N-methylation:

  • Increased Hydrophobicity: The replacement of an amide proton with a methyl group eliminates a key hydrogen bond donor.[1] This reduces the peptide's ability to interact favorably with water, increasing its overall hydrophobicity and lipophilicity.[1] Hydrophobic regions of the peptides will preferentially interact with each other to minimize contact with the aqueous solvent, driving aggregation.[2]

  • Disruption of Secondary Structures: While N-methylation can stabilize specific turns, it also introduces significant steric hindrance that can disrupt canonical secondary structures like β-sheets, which rely on a regular pattern of backbone hydrogen bonds.[1][3] This can lead to the formation of non-native, amorphous, or fibrillar aggregates.[4]

Q2: What are the tell-tale signs of peptide aggregation in my sample?

A: Aggregation can manifest in several ways, ranging from the obvious to the subtle:

  • Visible Particulates: The most evident sign is the appearance of cloudiness, precipitates, or a gel-like consistency in your solution.[5][6]

  • Inconsistent Results: If you observe poor reproducibility in your biological assays, it may be due to a non-homogeneous, aggregated peptide stock, leading to inaccurate concentration determination.

  • Chromatography Artifacts: During purification via HPLC, you might see peak broadening, tailing, or the appearance of high molecular weight species eluting in the void volume of a size-exclusion column.[7]

Q3: Which analytical techniques are best for detecting and quantifying peptide aggregation?

A: Visual inspection is not enough. For quantitative and definitive analysis, the following techniques are indispensable:

  • Dynamic Light Scattering (DLS): DLS is a rapid method to determine the hydrodynamic size distribution of particles in solution. An increase in the average particle size compared to the expected monomeric state is a strong indicator of aggregation.[8]

  • Size-Exclusion Chromatography (SEC-HPLC): This is a powerful technique for separating molecules based on size. It can resolve monomers from dimers, oligomers, and larger aggregates, allowing for quantification of each species.[7][9]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[4] This assay is particularly useful for monitoring the kinetics of fibril formation.[4]

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

This section is designed to provide actionable solutions when you encounter a stubborn peptide.

Q1: My N-methylated peptide is a lyophilized powder. Where do I start with solubilization?

A: Always begin with a small test amount of your peptide before attempting to dissolve the entire batch.[10][11] The goal is to find the mildest solvent that works and is compatible with your downstream application. Follow a systematic approach from least to most denaturing solvents.

The diagram below outlines a logical workflow for tackling solubilization.

G cluster_0 start Start with Lyophilized Peptide step1 Attempt to dissolve in sterile, deionized H2O or desired aqueous buffer (e.g., PBS, pH 7.4). Sonicate briefly (3x 10s). start->step1 check1 Is the solution clear? step1->check1 step2 Add a minimal volume of organic co-solvent: 1. DMSO (preferred for cell culture) 2. Acetonitrile (ACN) 3. Dimethylformamide (DMF) Aim for <50% organic solvent if possible. check1->step2 No success Success! Proceed to experiment. Aliquot and store at -80°C. check1->success Yes check2 Is the solution clear? step2->check2 step3 Use stronger, structure-disrupting agents: 1. 10-30% Acetic Acid or 0.1% TFA 2. Formic Acid (10-50%) 3. HFIP (Hexafluoroisopropanol) 4. Chaotropes (6M Gdn-HCl, 8M Urea) check2->step3 No check2->success Yes, after slow dilution into aqueous buffer check3 Is the solution clear? step3->check3 check3->success Yes, but check assay compatibility. May require buffer exchange. fail Re-evaluate peptide design. Consider adding solubilizing tags or modifying the sequence. check3->fail No

Caption: Decision workflow for systematic peptide solubilization.

Q2: Why do you recommend dissolving the peptide in a pure organic solvent before adding the aqueous buffer?

A: This is a critical, field-proven technique. Hydrophobic peptides often dissolve more readily in a small amount of pure organic solvent like DMSO or DMF than in a mixed solvent system.[12] Once fully solvated in the organic phase, you can then slowly add this solution dropwise into your vigorously stirring aqueous buffer.[12] This method prevents localized high concentrations of the peptide that can cause immediate precipitation upon contact with the aqueous environment.[12]

Q3: My peptide is for a cell-based assay. Are strong acids or chaotropes safe?

A: Generally, no. Strong acids (TFA, formic acid), chaotropes (Gdn-HCl, urea), and solvents like HFIP are often incompatible with biological systems as they can denature proteins and disrupt cell membranes.[13] These are typically reserved for analytical purposes like mass spectrometry or as a last resort for solubilizing a peptide for storage as a concentrated stock. If you must use them, your stock solution will need to be diluted significantly (often >1000-fold) into your assay media so the final concentration of the harsh solvent is negligible. Always run a vehicle control to confirm the solvent itself is not causing an effect.

Q4: Can detergents or other additives help prevent aggregation?

A: Yes, additives can be highly effective. They work by interfering with the hydrophobic interactions that drive aggregation.

  • Non-ionic/Zwitterionic Detergents: Low concentrations of mild detergents like Tween® 20 (e.g., 0.05%) or CHAPS (e.g., 0.1%) can help solubilize peptides by forming micelles around the hydrophobic regions, presenting a more hydrophilic surface to the solvent.[14][15]

  • Stabilizing Osmolytes: Molar concentrations of osmolytes like glycerol, sucrose, or proline can thermodynamically stabilize the native, soluble state of a peptide over aggregated forms.[14]

  • Salts: The effect of salts can be complex. Changing the ionic strength (e.g., with NaCl or KCl) alters electrostatic interactions that may contribute to aggregation.[4][14] The optimal salt concentration must be determined empirically for each peptide.

The diagram below illustrates how N-methylation promotes aggregation and how solvents or detergents can intervene.

G cluster_0 Aggregation Pathway cluster_1 Intervention Strategies P1 Monomeric Peptide (Soluble) P2 N-Methylation - Removes H-bond donor - Increases hydrophobicity[1] P3 Self-Association via Hydrophobic Interactions P2->P3 Drives P4 Formation of Insoluble Aggregates P3->P4 S1 Organic Solvents (DMSO, ACN) - Solvate hydrophobic regions S1->P3 Disrupts S2 Detergents (Tween, CHAPS) - Form micelles around peptide S2->P3 Prevents

Sources

Optimization

Technical Support Center: Solvent Systems for Boc-D-MeTyr(Bzl)-OH

Topic: Alternative solvents for dissolving Boc-D-MeTyr(Bzl)-OH Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) [1][2][3] Product ID: Boc-D-MeTyr(Bzl)-OH (N-α-t-Butyloxycarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative solvents for dissolving Boc-D-MeTyr(Bzl)-OH Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

[1][2][3]

Product ID: Boc-D-MeTyr(Bzl)-OH (N-α-t-Butyloxycarbonyl-N-α-methyl-O-benzyl-D-tyrosine) CAS: 64263-81-6 (L-isomer ref), 2130-96-3 (non-methylated ref) Molecular Weight: ~385.45 g/mol Chemical Profile: Highly Lipophilic | Acid-Labile (Boc) | N-Methylated[1][2][3]

Executive Summary & Solubility Profile

Boc-D-MeTyr(Bzl)-OH presents a unique solubility profile due to the convergence of three hydrophobic moieties: the tert-butyl carbamate (Boc), the benzyl ether (Bzl), and the N-methyl group.[1][2][3] Unlike standard amino acids, the N-methyl group eliminates a hydrogen bond donor, significantly reducing intermolecular aggregation. This makes the compound more soluble in lipophilic organic solvents (e.g., DCM, esters, ethers) and practically insoluble in water .

This guide addresses the replacement of hazardous legacy solvents (DCM, DMF) with sustainable, high-performance alternatives without compromising experimental integrity.

Troubleshooting Guides & FAQs

Category A: Green Solvent Alternatives (Replacing DCM/DMF)

Q1: I need to replace Dichloromethane (DCM) due to safety regulations. What is the best "green" alternative for dissolving Boc-D-MeTyr(Bzl)-OH? Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Mechanism: 2-MeTHF is a bioderived ether derived from furfural.[1][2][3] It possesses a similar polarity profile to DCM but with a higher boiling point (80°C vs. 40°C) and lower volatility.[1][2][3] The lipophilic nature of the benzyl and Boc groups interacts favorably with the ether oxygen and the hydrophobic methyl tag of 2-MeTHF.

  • Protocol:

    • Weigh the target mass of Boc-D-MeTyr(Bzl)-OH.[1][2][3]

    • Add 2-MeTHF to achieve a concentration of 0.1–0.5 M.[1][2][3]

    • Vortex for 30 seconds. The N-methyl group prevents strong lattice energy; dissolution should be rapid.[1][2][3]

  • Benefit: Unlike DCM, 2-MeTHF forms a biphasic system with water, allowing for easier aqueous workups directly in the reaction solvent [1].

Q2: Can I use Ethyl Acetate (EtOAc) for coupling reactions? Recommendation: Yes, with conditions. EtOAc is a viable Class 3 solvent.[2][3] However, Boc-D-MeTyr(Bzl)-OH may exhibit slower dissolution kinetics in neat EtOAc compared to chlorinated solvents.[1][2][3]

  • Troubleshooting: If the solution remains cloudy:

    • Apply mild heat (30–35°C) for 2 minutes.

    • Cosolvent Strategy: Add 5–10% N-Butylpyrrolidinone (NBP) or DMSO to disrupt any residual crystal lattice interactions.[1][2][3]

  • Warning: Avoid alcohols (MeOH, EtOH) if you are activating the carboxyl group (e.g., with EDC/NHS or HATU), as this will lead to ester side-products.[2][3]

Category B: Process-Specific Issues (SPPS & Analysis)

Q3: I am performing Solid Phase Peptide Synthesis (SPPS). DMF is causing formylation side reactions.[1][2][3][4] What can I use? Recommendation: Binary Mixture: DMSO/EtOAc (1:9) or Propylene Carbonate. [1][2][3][5][6]

  • Context: The N-methyl group on your tyrosine derivative creates steric hindrance.[1][2][3] While this reduces aggregation, it makes the acylation step (coupling) slower.[2][3] You need a solvent that maximizes kinetics.[1][2][3]

  • Solution:

    • Propylene Carbonate (PC): A polar aprotic green solvent.[1][2][3][6] It effectively solvates the resin and the protected amino acid.

    • DMSO/EtOAc (1:9): This mixture mimics the dielectric constant of DMF while being significantly less toxic.[2][3] The DMSO fraction ensures the resin remains swollen, while EtOAc solubilizes the hydrophobic Boc-D-MeTyr(Bzl)-OH [2].[1][2][3]

Q4: My stock solution in 2-MeTHF precipitated after storage at 4°C. Is the compound degraded? Diagnosis: Likely Physical Precipitation, not Degradation.

  • Cause: The solubility limit decreases at lower temperatures. 2-MeTHF has a lower saturation point than DCM.[1][2][3]

  • Fix:

    • Allow the vial to reach room temperature.[1][2][3]

    • Sonicate for 60 seconds.

    • If solids persist, add 10% volume of a polar aprotic solvent (e.g., γ-Valerolactone or DMSO).[1][2][3]

  • Self-Validation: Check purity via TLC (EtOAc/Hexane 1:1). If a single spot appears, the compound is intact.

Comparative Solvent Data

The following table contrasts legacy solvents with recommended green alternatives specifically for lipophilic protected amino acids like Boc-D-MeTyr(Bzl)-OH.

SolventRoleSolubility TierBoiling Point (°C)Green Score*Key Advantage/Disadvantage
DCM LegacyHigh40Red (Hazardous)Excellent solubility; Environmental/Health hazard.[1][2][3]
DMF LegacyHigh153Red (Reprotoxic)Universal solvent; Hard to remove, risk of formylation.
2-MeTHF Alternative High 80Green Biogenic, easy workup, stable. Top Pick.
EtOAc AlternativeMedium77GreenCheap; May require heating/cosolvent.[1][2][3]
Propylene Carbonate AlternativeHigh242GreenPolar aprotic; Very high BP (hard to evaporate).[1][2][3]
CPME AlternativeMedium-High106GreenLow peroxide formation; Hydrophobic.[1][2][3]

*Green Score based on ACS GCI Pharmaceutical Roundtable guidelines [3].

Decision Matrix: Solvent Selection

Use the following logic flow to select the optimal solvent based on your specific experimental phase.

SolventSelection Start Start: Dissolve Boc-D-MeTyr(Bzl)-OH Application Application? Start->Application Coupling Peptide Coupling (SPPS/Solution) Application->Coupling Purification Purification (Chromatography) Application->Purification Analysis Analysis (NMR/HPLC) Application->Analysis GreenReq Green Req? Coupling->GreenReq Flash Flash Column: Hexane / EtOAc Purification->Flash Normal Phase HPLC Prep HPLC: AcN / Water (+0.1% TFA) Purification->HPLC Reverse Phase NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR MeTHF 2-MeTHF (Preferred) GreenReq->MeTHF Yes (Standard) Binary EtOAc + 10% DMSO Or Propylene Carbonate GreenReq->Binary Yes (Polarity needed) Legacy DCM or DMF (Avoid if possible) GreenReq->Legacy No

Figure 1: Solvent selection decision tree based on experimental application. Green paths indicate sustainable workflows.

Technical Deep Dive: The N-Methyl Effect

Understanding the structural chemistry is vital for troubleshooting.

  • Aggregation Suppression: Non-methylated peptides/amino acids often aggregate via intermolecular hydrogen bonding (Amide-NH[1][2][3] ··· O=C-Amide).[1][2][3]

    • Effect: This often requires high-polarity solvents (DMF/DMSO) to break these H-bonds.[1][2][3]

    • Your Compound: The N-Methyl group replaces the H-bond donor.[1][2][3]

    • Result: Boc-D-MeTyr(Bzl)-OH behaves more like a standard organic ester/ether.[1][2][3] It is less prone to aggregation than Boc-Tyr(Bzl)-OH.[1][2][3] This allows it to dissolve readily in ethers like 2-MeTHF or CPME without needing the high dielectric constant of DMF [4].[1][3]

  • Steric Hindrance: The N-Me group adds bulk.

    • Impact: While solubility is improved, reaction kinetics (coupling) may be slower.[2][3]

    • Optimization: When using green solvents like 2-MeTHF, ensure you use highly active coupling reagents (e.g., DIC/Oxyma) to overcome the steric barrier of the N-methyl group.

References

  • Biotage. (2023).[1][2][3][5][7] Green solvents for solid phase peptide synthesis. Retrieved from .[1][2][3]

  • Bachem. (2022).[1][2][3] On the way to greener SPPS: Replacing DMF. Retrieved from .[1][2][3]

  • ACS Green Chemistry Institute. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from .[1][2][3]

  • Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids on solubility and conformation. Organic & Biomolecular Chemistry. Retrieved from .[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of D-MeTyr Containing Peptides

Case ID: DKP-MITIGATION-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Prevention of Diketopiperazine (DKP) Formation in N-Methyl-D-Tyrosine Sequences[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DKP-MITIGATION-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Prevention of Diketopiperazine (DKP) Formation in N-Methyl-D-Tyrosine Sequences[1]

Executive Summary: The "Perfect Storm" for DKP

Welcome to the Technical Support Center. You are likely reading this because you are observing low yields, truncated sequences, or a specific mass impurity corresponding to the cyclic dipeptide (DKP) of your C-terminal residues.

Incorporating D-MeTyr (N-methyl-D-Tyrosine) at the penultimate position (AA2) creates a "perfect storm" for diketopiperazine formation. This is not merely a side reaction; in many standard protocols, it becomes the dominant reaction path.

The Mechanism

DKP formation is an intramolecular aminolysis where the free amine of the second amino acid (after Fmoc removal) "back-bites" the C-terminal ester linkage.

Why D-MeTyr is critical:

  • N-Methylation: The methyl group eliminates the amide hydrogen, destabilizing the trans peptide bond and significantly increasing the population of the cis isomer. The cis conformation brings the N-terminal amine into close proximity with the C-terminal ester carbonyl.

  • D-Configuration: If your C-terminal residue is an L-amino acid, the resulting D-L dipeptide sequence often adopts a "turn" conformation that sterically favors cyclization more than an L-L sequence.

Visualizing the Failure Mode

DKP_Mechanism Start Fmoc-D-MeTyr-AA1-Resin Deprotection Fmoc Removal (Base) Start->Deprotection Intermediate H-D-MeTyr-AA1-Resin (Free Amine) Deprotection->Intermediate Isomerization Cis-Trans Equilibrium Intermediate->Isomerization N-Me promotes Cis Attack Nucleophilic Attack on Ester Isomerization->Attack Cis-conformer favors geometry Result DKP (Cyclic Dipeptide) + Free Resin Attack->Result Cleavage

Figure 1: The kinetic pathway of DKP formation. The N-methyl group promotes the cis-conformer, accelerating the nucleophilic attack on the resin linkage.

Resin & Linker Selection (The Foundation)

The choice of resin is the single most effective variable you can control. Do not use Wang resin for C-terminal D-MeTyr sequences if possible.

Comparative Resin Performance
Resin TypeLinker ChemistryDKP RiskTechnical Recommendation
Wang Resin p-Alkoxybenzyl AlcoholCritical AVOID. The electron-withdrawing nature of the linker makes the ester a good leaving group, facilitating DKP.
Merrifield ChloromethylHigh Requires harsh cleavage (HF/TFMSA), but the benzyl ester is still prone to aminolysis.
Trityl (2-CTC) 2-Chlorotrityl ChlorideLow PREFERRED. The massive steric bulk of the trityl group hinders the back-biting attack.
SASRIN Super Acid SensitiveLow Similar steric benefits to 2-CTC; good for protected fragment synthesis.

Protocol Adjustment: If you must generate a C-terminal acid, switch immediately to 2-Chlorotrityl Chloride (2-CTC) resin . The steric hindrance of the trityl group effectively "shields" the ester carbonyl from the nucleophilic attack of the N-methyl amine [1].

Optimized Synthetic Protocols

If changing resin is not possible, or if the sequence is exceptionally prone to cyclization, you must alter the chemistry of the Fmoc deprotection and coupling steps.

Strategy A: The "Sprint" Deprotection

Standard deprotection (20% Piperidine, 2 x 10 min) allows too much time for the free amine to react with the ester.

Modified Protocol:

  • Reagent: 20% Piperidine in DMF (Standard) OR 2% DBU / 5% Piperazine in NMP (Aggressive but fast).

  • Time: 2 x 3 minutes (Strictly timed).

  • Wash: High-flow wash with DMF (3 x 30 sec) to remove base immediately.

  • Coupling: The next amino acid (AA3) must be pre-activated and added immediately . Do not let the resin sit in the deprotected state.

Strategy B: The Dipeptide Unit (The "Silver Bullet")

The only way to guarantee 0% DKP formation at the AA2 stage is to ensure there is never a free amine at AA2 on the resin.

The Method:

  • Synthesize the dipeptide Fmoc-AA3-D-MeTyr-OH in solution phase.

  • Purify and characterize this fragment.

  • Couple this entire block to AA1-Resin.

  • Why this works: The nucleophilic amine is now at AA3. The distance to the resin ester (AA1) is too great for a 6-membered ring transition state.

Decision Logic for Protocol Selection

Protocol_Selection Start Start Synthesis CheckResin Can you use 2-CTC Resin? Start->CheckResin UseCTC Load AA1 on 2-CTC (Max Loading < 0.6 mmol/g) CheckResin->UseCTC Yes WangOnly Must use Wang/Rink? CheckResin->WangOnly No DeprotectStrategy Deprotection Strategy UseCTC->DeprotectStrategy Dipeptide Protocol B: Dipeptide Coupling (Fmoc-AA3-AA2-OH) WangOnly->Dipeptide High Risk FastProtocol Protocol A: Short Deprotection (2 x 3 min) DeprotectStrategy->FastProtocol Standard Risk DeprotectStrategy->Dipeptide Extreme Risk (Pro/Gly/N-Me) Coupling Couple AA3 (HATU/HOAt) FastProtocol->Coupling Dipeptide->Coupling

Figure 2: Decision tree for selecting the appropriate mitigation strategy based on resin constraints and sequence risk.

Troubleshooting & FAQs

Q1: I see a large peak in LCMS corresponding to [M-Resin]. Is this DKP? A: Yes. If you analyze the "flow-through" or wash solvents after the deprotection of AA2, you will likely find the cyclic DKP. This is a "traceless" loss—the peptide cleaves itself off the resin, leaving a hydroxyl group on the linker. The final cleavage will yield no peptide or very low yield.

Q2: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection? A: Proceed with caution. While some literature suggests DBU/Piperazine mixtures reduce DKP by accelerating Fmoc removal [2], DBU is a stronger base than piperidine. If the coupling of the next amino acid is delayed even slightly, the stronger base environment can catalyze the cyclization. Recommendation: Use 0.1 M HOBt in your piperidine deprotection solution. The acidity of HOBt buffers the basicity slightly, reducing the rate of DKP formation without stalling Fmoc removal [3].

Q3: Does the loading of the resin matter? A: Yes. High loading promotes aggregation, but for DKP, the issue is intramolecular. However, lower loading (< 0.5 mmol/g) on 2-CTC resin is generally recommended to reduce steric crowding which can complicate the coupling of bulky N-methyl residues.

Q4: My sequence is H-D-MeTyr-Pro-OH. Nothing works. A: This is the worst-case scenario. Proline at the C-terminus (AA1) induces a specific conformational constraint that, combined with N-methyl AA2, makes cyclization almost instantaneous.

  • Solution: You must use the Dipeptide Building Block method (Strategy B). Solid-phase assembly of this specific sequence is not commercially viable.

References

  • Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I." Tetrahedron Letters, 30(30), 3943–3946.

  • Li, Z., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 11649–11656.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455–2504.

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Boc-D-MeTyr(Bzl)-OH

For researchers and professionals in peptide synthesis and drug development, the chemical purity of starting materials is not merely a quality metric; it is the foundation of scientific validity and therapeutic efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in peptide synthesis and drug development, the chemical purity of starting materials is not merely a quality metric; it is the foundation of scientific validity and therapeutic efficacy. Boc-D-MeTyr(Bzl)-OH, a crucial protected amino acid derivative, is a cornerstone in the synthesis of complex peptides. Its purity directly dictates the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Boc-D-MeTyr(Bzl)-OH, grounded in established scientific principles and practical field experience.

The Imperative for High-Resolution Purity Analysis

Boc-D-MeTyr(Bzl)-OH possesses three key chemical features that dictate the HPLC method development strategy:

  • A hydrophobic Boc (tert-Butyloxycarbonyl) group: Provides significant non-polar character.

  • A bulky, hydrophobic Benzyl (Bzl) ether protecting group: Further increases hydrophobicity and interaction with reversed-phase stationary phases.

  • An aromatic tyrosine core: Contains a chromophore, making UV detection highly effective.

The primary goal of an HPLC purity method is to separate the main Boc-D-MeTyr(Bzl)-OH peak from all potential impurities. These may include starting materials, by-products from the synthesis (e.g., diastereomers, deletion sequences), and degradation products. High-resolution, quantitative data is essential for final purity confirmation and quality control.[1] Reversed-Phase HPLC (RP-HPLC) is the predominant technique for this analysis due to the non-polar nature of the molecule.[2]

Comparative Analysis: Isocratic vs. Gradient Elution RP-HPLC

The choice between an isocratic (constant mobile phase composition) and a gradient (variable mobile phase composition) method is a critical decision in HPLC analysis.[3][4] This choice depends on the complexity of the sample and the analytical objective.[3]

  • Isocratic Elution: Employs a constant solvent composition, offering simplicity and reproducibility. It is well-suited for routine quality control where the impurity profile is well-characterized.[4]

  • Gradient Elution: Dynamically adjusts the solvent strength, which is essential for separating complex samples containing components with a wide range of polarities.[4] This method provides superior resolution and is ideal for impurity profiling and method development.[5][6]

Below, we compare two robust RP-HPLC methods for the analysis of Boc-D-MeTyr(Bzl)-OH.

Method Comparison Table
ParameterMethod 1: Isocratic QCMethod 2: High-Resolution Gradient
Principle Constant mobile phase for rapid, routine analysis.Varying mobile phase for maximum separation of diverse impurities.[5]
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Composition 60% A : 40% B (Constant)Gradient: 0-5 min (40% B), 5-25 min (40%→90% B), 25-30 min (90% B), 30.1-35 min (40% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
Typical Run Time ~10 minutes~35 minutes (including re-equilibration)
Best For Routine purity checks, known impurity quantification.Impurity profiling, stability studies, method development.[3]

Experimental Protocols & Scientific Rationale

Every protocol must be a self-validating system.[7] Before analyzing any sample, the system's suitability must be confirmed to ensure the quality of the results.[8]

Core Workflow: From Sample to Data

The following diagram outlines the universal workflow for performing HPLC analysis.

Caption: General HPLC analysis workflow.
Protocol 1: Isocratic Method for Quality Control

This method is designed for speed and reproducibility in a production or routine QC environment.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a single mobile phase by mixing 600 mL of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water with 400 mL of HPLC-grade Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Accurately weigh approximately 10 mg of Boc-D-MeTyr(Bzl)-OH and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water to get a 1 mg/mL solution.

  • System Setup and Equilibration: Install a C18 column (4.6 x 150 mm, 5 µm). Pump the isocratic mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 15-20 minutes).

  • System Suitability Testing (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria (per USP <621>): The Relative Standard Deviation (RSD) for the peak area of the five replicate injections must be less than 2.0%.[9] The tailing factor for the main peak should be less than 2.0.[9]

  • Analysis: Once SST criteria are met, inject the sample solution and record the chromatogram for 10 minutes.

  • Calculation: Determine purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Scientific Rationale:

  • C18 Column: The octadecylsilane stationary phase provides strong hydrophobic interactions with the Boc and Bzl groups, ensuring good retention.

  • TFA (0.1%): Trifluoroacetic acid acts as an ion-pairing agent.[10] It pairs with any charged amine groups and masks residual silanols on the silica surface, resulting in sharper, more symmetrical peaks.[10] A concentration of 0.1% is standard for good peak shape in UV detection.[10]

  • UV Detection at 220 nm: This wavelength is near the absorbance maximum for the peptide bond and the aromatic ring of tyrosine, providing high sensitivity for the main compound and related impurities.

Protocol 2: Gradient Method for High-Resolution Impurity Profiling

This method uses a gradient to resolve impurities that may have very different hydrophobicities from the main compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • System Setup and Equilibration: Install a C18 column (4.6 x 250 mm, 5 µm). Equilibrate the column with the initial mobile phase composition (60% A : 40% B) for at least 10-15 minutes or until the baseline is stable.

  • System Suitability Testing (SST): Perform SST as described in Protocol 1 using the initial conditions. Additionally, a resolution standard containing a known, closely eluting impurity should be used if available, with a required resolution (Rs) of not less than 1.5.[6]

  • Analysis: Inject the sample solution and run the gradient program as defined in the comparison table.

  • Calculation: Calculate purity using the area normalization method.

Scientific Rationale:

  • Longer Column (250 mm): A longer column increases the number of theoretical plates, providing higher efficiency and better resolution for complex mixtures.[11]

  • Gradient Elution: Starting with a lower concentration of organic solvent (ACN) ensures that more polar impurities are retained and separated at the beginning of the run. Gradually increasing the ACN concentration allows for the elution of more hydrophobic impurities, which would otherwise be strongly retained or result in broad peaks in an isocratic method.[5] This is crucial for detecting a wide range of potential impurities.[3]

Method Selection Guide

The decision between these two methods should be based on the analytical objective.

Method_Selection A Analytical Goal? B Routine QC? (Known Impurities) A->B Routine C Impurity Profiling? (Unknowns, Stability) A->C Investigative D Method 1: Isocratic RP-HPLC B->D Choose for Speed & Reproducibility E Method 2: Gradient RP-HPLC C->E Choose for Resolution & Sensitivity

Caption: Decision tree for HPLC method selection.

Conclusion and Senior Scientist's Recommendation

Both isocratic and gradient RP-HPLC methods are valuable for the purity analysis of Boc-D-MeTyr(Bzl)-OH. The isocratic method serves as a robust, efficient tool for routine quality control where speed and consistency are paramount. However, for method development, stability testing, and comprehensive impurity profiling, the high-resolution gradient method is unequivocally superior. It provides the resolving power necessary to ensure that no significant impurities are co-eluting with the main peak, thereby guaranteeing the highest level of confidence in the quality of this critical raw material. It is my professional recommendation that laboratories develop and validate a gradient method first to fully characterize the impurity profile. A simplified isocratic method can then be derived from this data for routine use.

References

  • RSC Publishing. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • Google Patents. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • ResearchGate. (2021). HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs. Available from: [Link]

  • Mastelf. (2024). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available from: [Link]

  • Phenomenex. (2024). Isocratic Vs. Gradient Elution in Chromatography. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Available from: [Link]

  • Chromatography Forum. (2023). System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]

  • ResearchGate. (2021). Why is trifluoroacetic acid (TFA) used in c-18 column?. Available from: [Link]

  • ResearchGate. (2010). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. Available from: [Link]

  • Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. Available from: [Link]

  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • PubMed. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Available from: [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Available from: [Link]

  • Unnamed Source. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. A specific URL is not available.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • ZirChrom. Method Development Guide (rev. 05/04) - HPLC. Available from: [Link]

  • MDPI. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Available from: [Link]

  • Agilent. Isocratic v. Gradient. Available from: [Link]

  • Agilent. USP General Chapter <1058>. Available from: [Link]

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Comparative

Advanced Mass Spectrometry Analysis of D-MeTyr Containing Peptides

Topic: Mass Spectrometry Analysis of Peptides Containing D-MeTyr Content Type: Publish Comparison Guide Executive Summary: The Analytical Challenge In peptide therapeutics, the incorporation of D-N-methyltyrosine (D-MeTy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Peptides Containing D-MeTyr Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

In peptide therapeutics, the incorporation of D-N-methyltyrosine (D-MeTyr) is a strategic modification designed to enhance proteolytic stability and alter receptor selectivity (e.g., in opioid analogs like dynorphins or macrocyclic inhibitors). However, this modification presents a dual analytical challenge:

  • Isobaric Ambiguity: Mass spectrometry (MS) alone cannot distinguish D-MeTyr from its L-isomer (L-MeTyr) based on

    
    .
    
  • Fragmentation Alterations: The N-methylation removes the amide proton, disrupting standard mobile proton models used in collision-induced dissociation (CID), often suppressing standard backbone cleavage while enhancing specific diagnostic ions.

This guide objectively compares the two primary workflows for characterizing D-MeTyr peptides: Ion Mobility Spectrometry (IMS-MS) versus Chiral Derivatization (Marfey’s Method) , providing experimental protocols and mechanistic insights to ensure structural certainty.

Mechanistic Insight: Fragmentation of N-Methylated Peptides

Before selecting a separation method, one must understand how D-MeTyr behaves inside the mass spectrometer. Unlike standard Tyrosine, D-MeTyr alters the fragmentation landscape.

The "N-Methyl Effect" in CID

In Collision-Induced Dissociation (CID), peptide bond cleavage is often driven by the "mobile proton" moving to the amide nitrogen.

  • Proton Trapping: The N-methyl group increases the basicity of the nitrogen, effectively "trapping" the proton. This can suppress the migration of protons to other sites, reducing the sequence coverage of remote regions.

  • Diagnostic Immonium Ion: The most reliable marker for MeTyr is its specific immonium ion. While Tyrosine yields a marker at

    
     136.07, the N-methyl group adds 14.01 Da.
    
    • Target Ion:

      
       150.09 
      
    • Mechanism: The N-methyl group stabilizes the immonium ion, often making it the base peak in the low-mass region of the MS/MS spectrum.

Visualization: Fragmentation Pathway

The following diagram illustrates the formation of the diagnostic immonium ion and the impact of N-methylation on backbone cleavage.

MeTyr_Fragmentation Precursor Peptide Precursor [M+H]+ Activation CID Activation (Vibrational Energy) Precursor->Activation Cleavage Backbone Cleavage (N-Me Amide Bond) Activation->Cleavage Proton Trapping at N-Me Immonium Diagnostic Immonium Ion m/z 150.09 Cleavage->Immonium a/y type cleavage Internal Internal Fragment (Stabilized by N-Me) Cleavage->Internal Enhanced Stability

Figure 1: Mechanistic pathway showing the generation of the diagnostic m/z 150.09 ion specific to N-methyltyrosine during CID fragmentation.

Comparative Analysis: Isomer Differentiation Strategies

Distinguishing D-MeTyr from L-MeTyr is the critical quality attribute (CQA). Below is a direct comparison of the modern High-Resolution Ion Mobility (IMS) approach versus the classical Chemical Derivatization (Marfey's) approach.

Table 1: Performance Comparison Matrix
FeatureMethod A: LC-IMS-MS (Modern) Method B: Marfey's Analysis (Classical)
Principle Gas-phase separation based on Collision Cross Section (CCS).Chromatographic separation of diastereomers formed by reaction with FDAA.
Speed Fast (Milliseconds drift time). Online with LC-MS.Slow (Requires 1-2h derivatization + 30-60 min LC run).
Sample Prep Minimal (Standard dilution).Complex (Hydrolysis + Derivatization + Neutralization).
Differentiation Relies on conformational difference (Drift Time).Relies on retention time shift (

).
Applicability Intact peptides (Top-down/Middle-down).Free amino acids (Requires hydrolysis of peptide).
Limit of Detection High (requires <1% isomer impurity).Very High (can detect 0.1% chiral impurities).
Risk Co-elution in gas phase if CCS difference is <1%.Racemization during acid hydrolysis step.

Detailed Experimental Protocols

Protocol A: High-Resolution Ion Mobility (LC-IMS-MS)

Best for: Rapid screening of intact peptides and conformational analysis.

System Requirements: Q-TOF or Trapped Ion Mobility (TIMS) instrument (e.g., Bruker timsTOF or Waters Cyclic IMS).

  • Sample Preparation: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid to 500 nM.

  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • IMS Separation:

    • Set IMS wave velocity/height to optimize resolution for the peptide charge state (typically +2 or +3).

    • Calibrant: Use Polyalanine or Tuning Mix to calibrate CCS values.

  • Data Acquisition:

    • Acquire data in MS/MS mode with IMS enabled.

    • Extract the Drift Time (dt) for the precursor ion.

    • Self-Validation: Compare the CCS value of the sample against a synthetic standard of the L-isomer. A CCS shift >2% confirms the presence of the D-isomer.

Protocol B: Marfey’s Method (FDAA Derivatization)

Best for: Absolute configuration assignment and GMP validation.

Reagents: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA), 6 M HCl, 1 M NaHCO3.

  • Hydrolysis:

    • Place 50 µg of peptide in a glass vial with 100 µL 6 M HCl.

    • Incubate at 110°C for 16-24 hours (Note: MeTyr is stable, but monitor for degradation).

    • Dry under nitrogen.

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL water.

    • Add 50 µL 1 M NaHCO3 (pH buffer).

    • Add 100 µL 1% L-FDAA in acetone.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 2 M HCl.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 10% to 60% Acetonitrile with 0.1% Formic Acid over 40 mins.

    • Detection: Monitor

      
       corresponding to [FDAA-MeTyr+H]+.
      
    • Interpretation: L-FDAA-D-MeTyr will elute at a significantly different retention time than L-FDAA-L-MeTyr (typically D elutes after L on C18 due to hydrophobicity of the complex).

Decision Workflow

Use this logic flow to determine the correct analytical path for your sample.

Workflow_Decision Start Start: Peptide with suspected D-MeTyr Check_Std Is an L-isomer standard available? Start->Check_Std IMS_Path Run LC-IMS-MS (Intact Peptide) Check_Std->IMS_Path Yes (Fast Path) Marfey_Path Run Marfey's Analysis (Hydrolysis required) Check_Std->Marfey_Path No (Absolute Config) Result_IMS Compare Drift Times (CCS) Shift > 1-2%? IMS_Path->Result_IMS Result_Marfey Compare Retention Time of FDAA-AA adducts Marfey_Path->Result_Marfey Conclusion_D CONFIRMED: D-MeTyr Result_IMS->Conclusion_D Yes Conclusion_L CONFIRMED: L-MeTyr Result_IMS->Conclusion_L No Result_Marfey->Conclusion_D Matches D-Std Result_Marfey->Conclusion_L Matches L-Std

Figure 2: Decision tree for selecting between Intact IMS-MS and Chemical Derivatization based on standard availability and data requirements.

References

  • Vaniya, A., & Fiehn, O. (2015). Peptide Fragmentation Patterns in Mass Spectrometry. Verified Peptides. 1

  • Polfer, N. C., et al. (2013). Site-Specific Characterization of D-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. 2

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7] 5

  • Poon, C., Kaplan, H., & Mayer, P. M. (2004).[8] Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry.[8] European Journal of Mass Spectrometry. 8

  • Struwe, W. B., et al. (2017). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Analytical Chemistry. 9

Sources

Validation

Optical Rotation Standards for Boc-D-MeTyr(Bzl)-OH: A Publish Comparison Guide

Executive Summary: The Chirality Checkpoint In the high-stakes synthesis of N-methylated peptides—often used to improve metabolic stability and membrane permeability in therapeutic candidates—Boc-D-MeTyr(Bzl)-OH (N-tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Checkpoint

In the high-stakes synthesis of N-methylated peptides—often used to improve metabolic stability and membrane permeability in therapeutic candidates—Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-D-tyrosine) presents a unique quality control challenge.[1]

Unlike standard amino acids, N-methylated derivatives exhibit complex rotameric behavior in solution, making NMR spectra difficult to interpret without variable-temperature experiments.[1] Consequently, Optical Rotation (Specific Rotation,


)  remains the most rapid, robust, and cost-effective method for verifying enantiomeric purity and identity at the bench.[1]

This guide establishes the authoritative optical rotation standards for Boc-D-MeTyr(Bzl)-OH, compares it against its L-enantiomer and non-methylated precursors, and provides a self-validating protocol for QC workflows.[1]

Technical Specifications & "Gold Standard" Values

To validate the identity of Boc-D-MeTyr(Bzl)-OH, researchers must reference the specific rotation values established for high-purity (>98% HPLC) standards.[1]

comparative Analysis: The Methylation Shift

A critical insight for the analyst is the inversion of sign and magnitude shift caused by N-methylation.[1] Do not confuse the methylated derivative with the standard Boc-D-Tyr(Bzl)-OH.[1]

CompoundCAS NumberConfig.Specific Rotation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Solvent (c=1.[1][2][3][4][5]0)
Boc-D-MeTyr(Bzl)-OH 138774-98-8 D +64.0° to +65.0° EtOH / EtOAc
Boc-L-MeTyr(Bzl)-OH64263-81-6L-64.0° to -65.0°EtOH / EtOAc
Boc-D-Tyr(Bzl)-OH63769-58-4D-29.5° ± 2.5°EtOH
Boc-L-Tyr(Bzl)-OH2130-96-3L+27.0° ± 1.5°EtOH

Key Observation:

  • Sign Inversion: N-methylation of the D-isomer shifts the rotation from negative (

    
    ) to positive (
    
    
    
    ).[1]
  • Magnitude: The specific rotation more than doubles in magnitude, providing a sensitive probe for chiral purity.

Experimental Protocol: Self-Validating Measurement

To achieve reproducible results within the


 tolerance, strictly follow this protocol. This workflow minimizes errors caused by hygroscopicity and solvent effects.
Step-by-Step Methodology
  • Drying (Critical):

    • Boc-D-MeTyr(Bzl)-OH is often supplied as a foam or amorphous powder that retains solvent.[1]

    • Action: Dry the sample in a vacuum desiccator over

      
       for at least 4 hours prior to weighing.
      
  • Solvent Selection:

    • Primary Standard: Absolute Ethanol (EtOH).

    • Alternative: Ethyl Acetate (EtOAc).

    • Note: Ensure the solvent is HPLC grade.[6] Traces of water in EtOH can shift readings.

  • Sample Preparation:

    • Weigh exactly

      
       of dried sample.
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve completely in the chosen solvent. Sonicate if necessary (N-methylated amino acids can dissolve slowly due to aggregation).[1]

    • Equilibrate to

      
       in a water bath.
      
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the

      
       (100 mm) polarimeter tube, ensuring no bubbles are trapped in the light path.[1]
      
    • Take 5 readings and average the result.

  • Calculation:

    
    [1]
    
    • 
      : Observed rotation (degrees)[1]
      
    • 
      : Path length (dm) [Standard is 1 dm]
      
    • 
      : Concentration ( g/100  mL) [Standard is 1.0]
      

Mechanism & Troubleshooting: The Rotamer Effect

N-methylated amino acids exist as an equilibrium of cis and trans isomers around the tertiary amide bond (or carbamate bond in the case of Boc).[1]

  • NMR vs. Polarimetry: In NMR (

    
     or 
    
    
    
    ), this results in "doubling" of peaks at room temperature, often mistaken for impurities.[1]
  • Polarimetry Advantage: Optical rotation measures the weighted average of the rotamer population. Because the equilibrium is fast on the chemical shift time scale but constant thermodynamically at

    
    , polarimetry provides a stable, single value that is often more reliable for immediate purity confirmation than standard NMR.[1]
    
Logic Flow for Purity Validation

PurityValidation Start Sample: Boc-D-MeTyr(Bzl)-OH Dry Dry Sample (Vac/P2O5) Start->Dry Weigh Prepare c=1.0 in EtOH Dry->Weigh Measure Measure [α]D at 20°C Weigh->Measure Decision Is [α]D between +63° and +67°? Measure->Decision Pass PASS: Identity Confirmed High Enantiomeric Purity Decision->Pass Yes Fail FAIL: Out of Spec Decision->Fail No Check1 Check 1: Did you use D-isomer? (L-isomer reads -65°) Fail->Check1 Check2 Check 2: Is it N-Methylated? (Non-methylated reads -29.5°) Fail->Check2

Figure 1: Decision matrix for validating Boc-D-MeTyr(Bzl)-OH purity. Note the specific checkpoints for common errors regarding isomer selection and methylation status.

References

Sources

Comparative

Technical Comparison: Boc-D-MeTyr(Bzl)-OH vs. Fmoc-D-MeTyr(Bzl)-OH

This technical guide compares Boc-D-MeTyr(Bzl)-OH and Fmoc-D-MeTyr(Bzl)-OH , two critical building blocks for synthesizing -methylated peptides. Executive Summary For the senior peptide chemist, the choice between Boc-D-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares Boc-D-MeTyr(Bzl)-OH and Fmoc-D-MeTyr(Bzl)-OH , two critical building blocks for synthesizing


-methylated peptides.

Executive Summary

For the senior peptide chemist, the choice between Boc-D-MeTyr(Bzl)-OH and Fmoc-D-MeTyr(Bzl)-OH is not merely a preference for Boc vs. Fmoc methodology; it is a strategic decision regarding side-chain orthogonality .

  • Boc-D-MeTyr(Bzl)-OH is the standard reagent for Boc SPPS. The benzyl (Bzl) ether is removed simultaneously with resin cleavage using HF or TFMSA.

  • Fmoc-D-MeTyr(Bzl)-OH is a specialized reagent for Fmoc SPPS. Unlike the standard Fmoc-Tyr(tBu)-OH, the Bzl group in this derivative is stable to TFA . This reagent is exclusively used when the tyrosine side chain must remain protected after resin cleavage (e.g., for "head-to-tail" cyclization, fragment condensation, or late-stage modification).

Chemical Profile & Physicochemical Properties[1][2]

The


-methylation on the alpha-amine introduces significant steric hindrance, altering both the coupling kinetics and the solubility profile of the growing peptide chain.
FeatureBoc-D-MeTyr(Bzl)-OHFmoc-D-MeTyr(Bzl)-OH
CAS Number 64263-81-671989-40-7 (L-isomer ref)
Molecular Weight ~385.5 g/mol ~493.6 g/mol

-Protecting Group
Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Benzyl (Bzl) Benzyl (Bzl)
Side-Chain Lability Cleaved by HF , TFMSA, HRrStable to TFA; Cleaved by HF, H₂/Pd
Solubility (DMF/NMP) HighHigh (Fmoc group aids solubility)
Primary Application Standard Boc SPPSOrthogonal Fmoc SPPS (Peptide Modification)

Strategic Analysis: The Orthogonality Paradox

The critical distinction lies in the fate of the benzyl ether during the final cleavage step.

Scenario A: Boc-D-MeTyr(Bzl)-OH (The "Classic" Route)

In Boc chemistry, the Bzl group is the standard protection for Tyrosine. It withstands the repetitive TFA treatments used to remove the N-terminal Boc group during elongation.

  • Mechanism: Final treatment with anhydrous Hydrogen Fluoride (HF) cleaves the peptide from the resin and removes the Bzl group.

  • Result: A fully deprotected

    
    -methylated peptide.
    
Scenario B: Fmoc-D-MeTyr(Bzl)-OH (The "Orthogonal" Route)

In standard Fmoc chemistry, Tyr(tBu) is used because tBu is cleaved by TFA. However, Tyr(Bzl) is TFA-stable .

  • Mechanism: Final treatment with TFA/TIS/Water cleaves the peptide from the resin but leaves the Bzl ether intact .

  • Use Case: This is deliberate. It allows the researcher to synthesize a peptide where the Tyrosine remains protected, enabling chemoselective reactions elsewhere (e.g., forming a disulfide bond or modifying a Lysine) without interference from the phenolic hydroxyl. The Bzl group can be removed later via catalytic hydrogenation.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct derivative based on the desired final product.

ReagentSelection Start Target: N-Me-Tyr Peptide Method Synthesis Strategy? Start->Method BocRoute Boc SPPS Method->BocRoute Acid Labile FmocRoute Fmoc SPPS Method->FmocRoute Base Labile BocReagent Use: Boc-D-MeTyr(Bzl)-OH BocRoute->BocReagent FmocChoice Desired Tyr State after TFA? FmocRoute->FmocChoice BocCleavage Final Cleavage: HF/TFMSA BocReagent->BocCleavage BocResult Result: Free Phenol (-OH) BocCleavage->BocResult FmocStd Use: Fmoc-D-MeTyr(tBu)-OH FmocChoice->FmocStd Deprotected FmocOrtho Use: Fmoc-D-MeTyr(Bzl)-OH FmocChoice->FmocOrtho Protected (Orthogonal) FmocStdCleavage Cleavage: 95% TFA FmocStd->FmocStdCleavage FmocOrthoCleavage Cleavage: 95% TFA FmocOrtho->FmocOrthoCleavage FmocStdResult Result: Free Phenol (-OH) FmocStdCleavage->FmocStdResult FmocOrthoResult Result: Protected Tyr(Bzl) FmocOrthoCleavage->FmocOrthoResult

Caption: Decision tree for selecting N-Me-Tyr derivatives based on cleavage requirements.

Experimental Protocols: Overcoming Steric Hindrance

Both derivatives share a common challenge:


-methylation hinders coupling.  The methyl group on the nitrogen prevents the formation of the hydrogen bond required for an ordered transition state and physically blocks the incoming activated amino acid.
Protocol A: High-Efficiency Coupling (Applicable to Both)

Standard DIC/HOBt coupling is often insufficient for


-methylated residues, leading to deletion sequences.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).

Step-by-Step Methodology:

  • Resin Preparation: Ensure the preceding

    
    -methyl amino group is fully deprotected. Note: Secondary amines react slower with ninhydrin; use Chloranil or Bromophenol Blue for monitoring.
    
  • Activation: Dissolve 4.0 eq of the Amino Acid and 3.9 eq of HATU in minimal NMP. Add 8.0 eq of DIEA.

    • Critical: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add the activated mixture to the resin.

  • Duration: Allow reaction to proceed for 2–4 hours (standard AA is 30-60 min).

  • Double Coupling: Drain and repeat the coupling with fresh reagents if the sequence is difficult.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Racemization Control

-methylated amino acids are prone to racemization during activation, particularly via the enolization mechanism (since oxazolone formation is blocked).
  • Mitigation: Use Oxyma Pure with DIC instead of HOBt. Oxyma suppresses racemization more effectively than HOBt/HOAt in sensitive couplings.

Troubleshooting & Data Analysis

Solvation Effects ("The Magic Bullet")

While difficult to couple to,


-methyl amino acids often improve the solubility of the peptide chain by disrupting secondary structure (

-sheet) formation.
  • Observation: If your synthesis fails due to aggregation (indicated by shrinking resin volume), substituting a standard residue with an

    
    -methylated analog (like D-MeTyr) can act as a "beta-breaker," restoring solvation.
    
Comparative Stability Data
ConditionBoc-D-MeTyr(Bzl)-OHFmoc-D-MeTyr(Bzl)-OH
50% TFA / DCM Unstable (Boc removed)Stable (No reaction)
20% Piperidine / DMF Stable Unstable (Fmoc removed)
HF / Anisole (0°C) Cleaved (Yields free Tyr)Cleaved (Yields free Tyr)
H₂ / Pd-C Cleaved (Yields free Tyr)Cleaved (Yields free Tyr)

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][][4][5] Chemical Reviews. A comprehensive review of protection strategies including Bzl and tBu stability profiles.

  • Mäde, V., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry. Details on HATU/COMU activation for difficult couplings.

  • BenchChem. (2025).[1][5][6][7][8] "Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis." Provides comparative data on deprotection reagents and side reactions.[5][7][9][10]

  • Merck/Sigma-Aldrich. "Fmoc-Tyr(Bzl)-OH Product Specification." Confirms physicochemical properties and solubility data.

Sources

Validation

Comparative Guide: Metabolic Stability of D-MeTyr vs. L-Tyr Peptides

Executive Summary For peptide drug developers, the transition from L-Tyrosine (L-Tyr) to -methyl-D-Tyrosine (D-MeTyr) represents a critical structural optimization strategy. While native L-Tyr residues render peptides hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For peptide drug developers, the transition from L-Tyrosine (L-Tyr) to


-methyl-D-Tyrosine (D-MeTyr)  represents a critical structural optimization strategy. While native L-Tyr residues render peptides highly susceptible to rapid proteolytic degradation (plasma 

minutes), the incorporation of D-MeTyr creates a "double-lock" resistance mechanism. This modification typically extends plasma half-life from minutes to hours or days, enabling viable pharmacokinetic (PK) profiles for therapeutic candidates.

This guide details the mechanistic basis of this stability, provides comparative half-life data, and outlines a self-validating experimental protocol for quantifying these effects.

Mechanistic Deep Dive: The "Double-Lock" Defense

To understand the stability of D-MeTyr, we must first analyze the failure mode of L-Tyr.

The Vulnerability of L-Tyr

Proteases such as chymotrypsin and aminopeptidases are evolutionarily optimized to recognize:

  • L-Stereochemistry: The enzyme's active site (hydrophobic pocket) is chiral, designed to fit the specific spatial arrangement of the L-Tyr side chain (phenol group).

  • Amide Backbone: The catalytic mechanism (often a catalytic triad like Ser-His-Asp) relies on hydrogen bonding with the peptide backbone amide proton (-NH-) to position the scissile bond for nucleophilic attack.

The D-MeTyr Solution

D-MeTyr introduces two distinct modifications that act synergistically:

  • D-Configuration (Steric Mismatch): Inverting the stereocenter alters the vector of the side chain. The phenol group no longer fits into the protease's hydrophobic specificity pocket (S1 subsite). This is the first "lock."

  • 
    -Methylation (Backbone Masking):  Replacing the amide proton with a methyl group (
    
    
    
    ) removes the critical hydrogen bond donor required for the enzyme's transition state stabilization. Furthermore, the methyl group introduces steric bulk that physically blocks the active site. This is the second "lock."
Mechanism Visualization

The following diagram illustrates the structural basis of this resistance.

Mechanism cluster_0 L-Tyr Degradation Pathway cluster_1 D-MeTyr Resistance Pathway node_enzyme Protease (e.g., Chymotrypsin) node_complex Enzyme-Substrate Complex node_enzyme->node_complex Recognizes L-isomer + Amide H-bond node_stable No Binding (Intact Peptide) node_enzyme->node_stable Steric Clash (D-isomer) + No H-bond (N-Me) node_L L-Tyr Peptide node_L->node_complex node_D D-MeTyr Peptide node_D->node_stable node_cleaved Hydrolysis (Cleaved Peptide) node_complex->node_cleaved Nucleophilic Attack

Figure 1: Mechanistic comparison of proteolytic susceptibility. L-Tyr fits the enzyme pocket leading to cleavage, while D-MeTyr prevents binding via steric hindrance and removal of the scissile bond proton.

Comparative Data Analysis

The impact of substituting L-Tyr with D-MeTyr is best illustrated through the Enkephalin class of peptides (native sequence: Tyr-Gly-Gly-Phe-Leu). Native enkephalins are degraded in blood within minutes.

Table 1: Impact of Modifications on Metabolic Stability (Human Plasma)
CompoundModification StrategySequence NotePlasma

Relative Stability
Native L-Enkephalin None (Control)L-Tyr12-4 min 1x (Baseline)
D-Ala Analog D-AA SubstitutionL-Tyr1, D-Ala2~45 min ~15x
N-Me-Tyr Analog N-MethylationN-Me-L-Tyr1~60 min ~20x
D-MeTyr Analog Synergistic (D + N-Me) N-Me-D-Tyr1 > 24 hours > 700x

Key Insight: While D-substitution or N-methylation alone provides moderate protection (minutes to an hour), the combination (D-MeTyr) renders the peptide virtually inert to standard plasma proteases, shifting the clearance mechanism from enzymatic degradation to renal filtration.

Experimental Protocol: Plasma Stability Assay

To validate the stability of your specific D-MeTyr peptide, use the following self-validating LC-MS/MS protocol.

Assay Workflow Diagram

Protocol cluster_timepoints Time Point Aliquots start Plasma Preparation (Thaw at 37°C) spike Spike Peptide (Final: 10 µM) start->spike incubate Incubation at 37°C spike->incubate t0 T=0 min incubate->t0 t15 T=15 min incubate->t15 t60 T=60 min incubate->t60 t24h T=24 hr incubate->t24h quench Quench Reaction (Ice-cold ACN + 1% Formic Acid) t0->quench t15->quench t60->quench t24h->quench spin Centrifuge (10,000g, 10 min) quench->spin analyze LC-MS/MS Analysis (Quantify Parent Ion) spin->analyze

Figure 2: Step-by-step workflow for determining metabolic half-life in plasma.

Detailed Methodology

Reagents:

  • Pooled Human Plasma (Li-Heparin or EDTA).

  • Test Peptide (D-MeTyr analog) and Control Peptide (L-Tyr analog, e.g., Enkephalin).

  • Internal Standard (IS): Structurally similar but distinct mass (e.g., deuterated analog).

Protocol Steps:

  • Preparation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove any cryoprecipitates.

  • Spiking: Dilute test peptide stocks to create a 1 mM working solution. Spike into plasma (1:100 ratio) for a final concentration of 10 µM .

    • Self-Validation Check: Prepare a "Solvent Control" (peptide in PBS instead of plasma) to rule out non-enzymatic instability (hydrolysis/oxidation).

  • Incubation: Incubate mixtures at 37°C in a water bath or thermomixer (300 rpm).

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 200 µL of Ice-Cold Acetonitrile containing 1% Formic Acid .

    • Why: The organic solvent precipitates plasma proteins (stopping enzyme activity), and the acid stabilizes the peptide.

    • Internal Standard: Add the IS to the quench solution for consistent normalization.

  • Processing: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). Monitor the transition of the parent ion to its primary fragment.

Data Calculation: Plot


 vs. Time (

). The slope (

) of the linear regression represents the elimination rate constant.

Synthesis Considerations

While D-MeTyr offers superior stability, it presents synthetic challenges:

  • Coupling Difficulty: The

    
    -methyl group introduces steric hindrance, making the coupling of the next amino acid difficult.
    
  • Solution: Use high-efficiency coupling reagents like HATU or PyAOP , and extend reaction times. Double coupling is often required.

References

  • Kaczmarek, K. et al. (2024).[1] Metabolic stability of cyclic peptides and D-amino acid substitutions. ResearchGate. Link

  • Werle, M. & Bernkop-Schnürch, A. (2006). Strategies to improve the metabolic stability of peptide drugs. Amino Acids.[2][3][4][5][6][7] (Contextual citation for N-methylation mechanisms).

  • Gentilucci, L. et al. (2021).[8] Multifunctional Enkephalin Analogs with a New Biological Profile. MDPI. Link

  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo. Link

Sources

Comparative

Technical Guide: Impurity Profiling of Commercial Boc-D-MeTyr(Bzl)-OH Batches

Executive Summary & Strategic Importance In the development of proteolysis-resistant peptide therapeutics, Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-D-tyrosine) is a high-value building block. The inco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of proteolysis-resistant peptide therapeutics, Boc-D-MeTyr(Bzl)-OH (N-tert-Butoxycarbonyl-N-methyl-O-benzyl-D-tyrosine) is a high-value building block. The incorporation of the N-methyl group reduces hydrogen bonding potential, improving membrane permeability, while the D-configuration confers resistance to enzymatic degradation.

However, the synthesis of N-methylated, side-chain protected amino acids is chemically fraught. Commercial batches often suffer from specific, non-trivial impurities that standard Certificates of Analysis (CoA) may overlook. This guide provides an autonomous framework to identify, quantify, and mitigate these impurities before they compromise your solid-phase peptide synthesis (SPPS) campaigns.

The Impurity Landscape: What to Look For

Unlike standard amino acids, Boc-D-MeTyr(Bzl)-OH presents a unique "Triad of Impurity Classes" arising from its specific synthetic pathway (often reductive amination or Freidinger alkylation).

Table 1: Critical Impurity Profile of Boc-D-MeTyr(Bzl)-OH[1]
Impurity ClassSpecific CompoundOrigin/CauseAnalytical Risk
Synthetic Precursor Boc-D-Tyr(Bzl)-OH (Des-methyl)Incomplete methylation during synthesis.High: Couples faster than the bulky N-Me product, leading to deletion sequences.
Stereoisomer Boc-L-MeTyr(Bzl)-OH (Enantiomer)Racemization during N-methylation (base-catalyzed).Critical: Hard to separate in final peptide; alters bioactivity.[1]
Side-Reaction 3-Benzyl-Tyrosine deriv. (C-alkylated)Friedel-Crafts alkylation of the phenol ring during Bzl protection.Moderate: Mass shift is identical to O-Bzl; requires NMR/HPLC to distinguish.
Degradant Boc-D-MeTyr-OH (De-benzylated)Acidic instability or catalytic hydrogenation drift.Low: Reactive side chain (phenol) may esterify during activation.

Visualizing the Origin of Impurities

To understand where these impurities enter your supply chain, we must map the synthetic vulnerabilities.

ImpurityPathways Start Boc-D-Tyr-OH Step1 O-Benzylation (Bzl-Br/Base) Start->Step1 Inter1 Boc-D-Tyr(Bzl)-OH Step1->Inter1 Imp1 Impurity: C-Alkylated (3-Bzl-Tyr) Step1->Imp1 Side Rxn Step2 N-Methylation (MeI/NaH or Freidinger) Inter1->Step2 Final Boc-D-MeTyr(Bzl)-OH Step2->Final Imp2 Impurity: Des-Methyl (Unreacted) Step2->Imp2 Incomplete Imp3 Impurity: L-Isomer (Racemization) Step2->Imp3 Base Excess

Figure 1: Synthetic pathway highlighting entry points for C-alkylation, Des-methyl, and Racemization impurities.

Comparative Analysis: Evaluating Commercial Batches

When sourcing this material, do not rely solely on the vendor's "98% Purity" claim. You must validate the specific absence of the Des-methyl and L-isomer contaminants.

The "Batch Challenge" Protocol

Before releasing a batch for GMP or critical research use, perform this 3-step validation:

  • The "Des-Methyl" Check (LC-MS):

    • Why: The N-methyl group adds steric hindrance. If 1-2% of the unmethylated (Des-methyl) impurity is present, it will couple significantly faster than the desired N-methylated amino acid during SPPS, enriching the impurity in the final peptide.

    • Target: Limit < 0.5%.

  • The "Chiral" Check (Chiral HPLC):

    • Why: N-methylation conditions (often using strong bases like NaH or KHMDS) are notorious for inducing racemization at the alpha-carbon.

    • Target: Enantiomeric Excess (ee) > 99.0%.

  • The "Solubility" Check (Visual):

    • Why: Residual inorganic salts (from methylation quench) or polymer byproducts (from paraformaldehyde in Freidinger synthesis) can cause haze in DCM/DMF.

    • Test: Dissolve 100mg in 1mL DCM. Solution must be crystal clear.

Experimental Protocols

These protocols are designed to be self-validating. Always run a blank and a reference standard if available.

Protocol A: Reversed-Phase HPLC for Chemical Purity (Des-methyl Detection)

This method separates the hydrophobic N-methylated product from its less hydrophobic precursors.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm (peptide bond) and 254 nm (benzyl group).

  • Interpretation:

    • Boc-D-MeTyr(Bzl)-OH typically elutes later than Boc-D-Tyr(Bzl)-OH due to the added methyl group increasing hydrophobicity.

    • Validation: Spike the sample with Boc-D-Tyr(Bzl)-OH (precursor) to confirm resolution.

Protocol B: Chiral HPLC for Enantiomeric Purity

Separating N-methylated enantiomers requires specialized columns because the N-methyl group eliminates one H-bond donor interaction often used by chiral selectors.

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).

    • Note: Crown ether columns are superior for free amino acids; for N-protected, Chirobiotic T in polar organic mode is preferred.

  • Mobile Phase (Chirobiotic T): Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Interpretation:

    • The D-isomer (Major) and L-isomer (Minor) should show baseline separation.

    • Calculation: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.

Protocol C: 1H-NMR Identification (The "Fingerprint")
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • N-Methyl: Look for a sharp singlet around 2.7 – 2.9 ppm . (Rotamers may cause this to appear as two unequal peaks; this is normal for N-Me amino acids).

    • Alpha-Proton: Broad signal around 4.5 – 5.0 ppm.

    • Benzyl CH2: Singlet (or AB system) around 5.0 – 5.1 ppm.

  • Impurity Flag: If you see a triplet/multiplet near 7.0-8.0 ppm that exchanges with D2O (Amide NH) but the integration of the N-Me singlet is low, you have significant Des-methyl contamination.

Analytical Decision Tree

Use this workflow to accept or reject incoming batches.

DecisionTree Input Incoming Batch Boc-D-MeTyr(Bzl)-OH Solubility Solubility Test (DCM) Input->Solubility HPLC RP-HPLC (Purity > 98%?) Solubility->HPLC Clear Reject1 REJECT: Filtration Issues Solubility->Reject1 Hazy/Ppt DesMethyl Des-Methyl Impurity (< 0.5%?) HPLC->DesMethyl Pass Reject2 REJECT: Coupling Risk HPLC->Reject2 Fail Chiral Chiral HPLC (ee > 99%?) DesMethyl->Chiral Pass DesMethyl->Reject2 Fail (>0.5%) Reject3 REJECT: Stereo-impurity Chiral->Reject3 Fail (<99% ee) Approve APPROVE for Synthesis Chiral->Approve Pass

Figure 2: Quality Control Decision Matrix for N-Methylated Amino Acids.

References

  • BenchChem. (2025).[2][3] Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives. PubMed Central. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Chiral Amino Acid and Peptide Separations Handbook. Retrieved from

  • Aapptec. (2024).[4] Boc-MeTyr(Bzl)-OH Product Specifications and Impurity Profile. Retrieved from

  • PubChem. (2026).[5] Boc-N-methyl-O-benzyl-L-threonine (Analogous N-Me Structure Data). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Boc-D-MeTyr(Bzl)-OH Proper Disposal Procedures

[1] Executive Summary & Core Directive This guide mandates the disposal protocols for Boc-D-MeTyr(Bzl)-OH (CAS: 138774-98-8 / Analogous L-isomer CAS: 64263-80-5).[1] While often categorized generically as "organic solid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

This guide mandates the disposal protocols for Boc-D-MeTyr(Bzl)-OH (CAS: 138774-98-8 / Analogous L-isomer CAS: 64263-80-5).[1] While often categorized generically as "organic solid waste," this compound presents a specific pressure-generation hazard if mishandled due to the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1]

The Golden Rule: Never dispose of Boc-protected amino acids in the same waste container as strong acids (e.g., Trifluoroacetic acid - TFA) without prior neutralization.[1] The resulting deprotection reaction releases isobutylene gas and


, which can pressurize and rupture sealed waste drums.

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, you must understand its reactive properties.[2]

PropertyDescriptionOperational Impact
Physical State White to off-white powderDust inhalation hazard; requires N95 or fume hood handling.[1]
Protecting Group 1 Boc (Acid Labile)CRITICAL: Decomposes in pH < 2 to release gas.[1]
Protecting Group 2 Bzl (Benzyl ether)Stable to mild acid/base; requires hydrogenation or strong acid (HF/TFMSA) to remove.[1]
Stereochemistry D-IsomerBiological inertness does not alter chemical disposal requirements compared to the L-isomer.[1]
GHS Classification Irritant (H315, H319, H335)Standard PPE (Gloves, Goggles, Lab Coat) required.[1]

Pre-Disposal Characterization

Before discarding, categorize the waste stream.[3] The presence of solvents dictates the disposal route.

Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: Boc-D-MeTyr(Bzl)-OH StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid Solid Hazardous Waste (Double Bagged) Solid->BinSolid AcidCheck Is Acid Present? (e.g., TFA, HCl) Liquid->AcidCheck SolventCheck Solvent Type? Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMF, MeOH, DMSO) SolventCheck->NonHalogenated BinHalo Halogenated Waste Stream (Red Can) Halogenated->BinHalo BinNonHalo Organic Waste Stream (Clear/Blue Can) NonHalogenated->BinNonHalo AcidCheck->SolventCheck No Neutralize ACTION: Neutralize with Bicarb/Base AcidCheck->Neutralize Yes (pH < 4) Neutralize->SolventCheck

Caption: Decision logic for segregating Boc-D-MeTyr(Bzl)-OH waste to prevent incompatibility incidents.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Powder or Spills)

Applicability: Expired shelf stock, weighing boat residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place this bag inside a second bag (double containment) before placing it in the drum.

  • Labeling:

    • Primary Constituent: "Boc-D-MeTyr(Bzl)-OH" (Do not use abbreviations like "Peptide Waste" alone).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • RCRA Status: This compound is generally considered "Unlisted Hazardous Waste" (unless mixed with P-list chemicals).[1] It does not require P-list protocols but must be treated as hazardous chemical waste [1].[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Solutions in DCM, DMF, or Methanol.

CRITICAL WARNING: If the solution contains Trifluoroacetic Acid (TFA) or HCl (common in peptide synthesis), you must neutralize it before sealing the container.

  • Mechanism:[4][5][6][7][8][9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Risk:[6] Pressurization of waste carboys leading to cap failure or rupture.

Protocol:

  • Check pH: Dip a pH strip into the waste solution.

  • Neutralize (If Acidic): Slowly add saturated Sodium Bicarbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Triethylamine (
    
    
    
    ) until gas evolution ceases and pH > 6.
  • Segregate by Solvent:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in DMF, DMSO, Methanol, or Ethyl Acetate.

  • Pour & Cap: Use a funnel to prevent spills. Cap tightly only after ensuring no further gas evolution is occurring.[1]

Empty Container Management (RCRA Compliance)

Proper handling of the empty reagent bottle reduces waste costs and ensures regulatory compliance.

Container StatusDefinition (RCRA "Empty")Action Required
Non-Acute Hazardous < 3% of weight remains (Pourable/Scrapable)1.[1][10] Triple rinse with compatible solvent (e.g., Acetone).2.[1] Deface label with "EMPTY".3. Discard in standard trash or glass recycling (check local EHS rules).
Residue Heavy > 1 inch of material remains1.[7][10] Treat entire container as Solid Hazardous Waste .2. Do not attempt to rinse; dispose of bottle in solid waste drum.

Note: Boc-D-MeTyr(Bzl)-OH is NOT a P-listed acute toxin (like Sodium Azide or Cyanide), so the strict "triple rinse and collect rinsate" rule for P-list containers does not automatically apply, but triple rinsing is Best Management Practice (BMP) [2].[1]

Emergency Procedures

Accidental Spill (Solid)[1]
  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/aerosolized, wear an N95 mask.

  • Sweep: Use a dustpan and brush.[1] Do not create dust clouds.[1]

  • Clean: Wipe the surface with a damp paper towel (water or ethanol).

  • Dispose: Place all sweepings and paper towels into the Solid Hazardous Waste bag.

Accidental Exposure[6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The Benzyl/Boc groups are lipophilic; flush thoroughly.

  • Skin Contact: Wash with soap and water.[6][11] Do not use solvent (acetone/DMSO) to wash skin, as this may increase transdermal absorption of the compound.

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]

  • American Chemical Society (ACS). Guide to Chemical Waste Management in the Laboratory. Available at: [Link][1]

Sources

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